2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHZJWABGHPMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system, formed by the fusion of imidazole and pyridine rings, offers a unique three-dimensional structure that is amenable to a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1] The compound 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile (CAS 885275-72-9) is a key intermediate, poised for the synthesis of novel drug candidates by leveraging the reactivity of its chloromethyl and carbonitrile functionalities. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and potential applications for researchers and professionals in the field of drug development.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be derived from its chemical structure and data from suppliers.
| Property | Value | Source |
| CAS Number | 885275-72-9 | [3][4] |
| Molecular Formula | C₉H₆ClN₃ | [2][5] |
| Molecular Weight | 191.62 g/mol | [2][6][7] |
| SMILES | N#CC1=CN2C(C=C1)=NC(CCl)=C2 | [5] |
| Appearance | Off-white to yellow crystalline powder (predicted) | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | Inferred from related compounds |
Proposed Synthesis Pathway
A robust and efficient synthesis of this compound can be envisioned through a two-step process, commencing with the commercially available 2-amino-6-cyanopyridine.
Caption: Proposed synthesis of the target compound.
Step 1: Cyclocondensation of 2-Amino-6-cyanopyridine with 1,3-Dichloroacetone
The initial and crucial step involves the cyclocondensation of 2-amino-6-cyanopyridine with 1,3-dichloroacetone. This reaction is a well-established method for the formation of the imidazo[1,2-a]pyridine scaffold.
Protocol:
-
To a solution of 2-amino-6-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add 1,3-dichloroacetone (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The formation of a precipitate indicates the progress of the reaction.
-
Isolate the crude product by filtration and wash with a small amount of cold acetonitrile.
-
The crude product can be further purified by recrystallization or column chromatography to yield the desired this compound.
This method is based on the known reactivity of 2-aminopyridines with α-haloketones, which proceeds via an initial N-alkylation followed by an intramolecular cyclization.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the chloromethyl group at the 2-position and the carbonitrile group at the 6-position.
Reactivity of the 2-(Chloromethyl) Group
The chloromethyl group is a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions. The electron-rich nature of the imidazo[1,2-a]pyridine ring system enhances the reactivity of the chloromethyl group towards nucleophiles.
Caption: Derivatization via the 2-(chloromethyl) group.
Experimental Protocol for Nucleophilic Substitution (General):
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add the desired nucleophile (e.g., amine, thiol, or alcohol; 1.0-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) if necessary.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity of the 6-Carbonitrile Group
The carbonitrile group can be transformed into a variety of other functional groups, further expanding the diversity of accessible derivatives.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.
-
Reduction: Reduction of the nitrile with reducing agents such as lithium aluminum hydride (LiAlH₄) will afford the corresponding primary amine.
-
Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.
Biological and Medicinal Significance
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a wide range of biological activities.[1] The introduction of a carbonitrile group at the 6-position and a modifiable chloromethyl group at the 2-position makes this compound a highly valuable building block for the synthesis of novel therapeutic agents.
Derivatives of the imidazo[1,2-a]pyridine core have shown promise in several therapeutic areas:
-
Oncology: Many imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents, targeting various kinases and other cellular pathways involved in cancer progression.
-
Infectious Diseases: This scaffold has been explored for the development of novel antibacterial, antifungal, and antiviral agents.
-
Neuroscience: Certain imidazo[1,2-a]pyridine derivatives have shown activity as modulators of central nervous system targets.
The derivatization of this compound allows for the systematic exploration of the chemical space around this privileged core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.
Safety and Handling
-
Hazard Statements (Predicted): Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Conclusion
This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis is achievable through established cyclocondensation reactions, and its dual functional groups offer a rich platform for chemical diversification. Researchers and drug development professionals can leverage the reactivity of this intermediate to generate libraries of novel imidazo[1,2-a]pyridine derivatives for biological screening, paving the way for the discovery of next-generation therapeutics.
References
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
- Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- Ferreira, L. A. P., et al. (2026, January 8). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
- N'guessan, D. U. J.-P., et al. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
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PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
- N'guessan, D. U. J.-P., et al. (n.d.). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences.
-
PubChemLite. (n.d.). 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carbonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
- Abdel-Mohsen, H. T., et al. (2023, May 9).
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
- Fun, H.-K., et al. (n.d.). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile.
-
PubChemLite. (n.d.). 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carbonitrile. Retrieved from [Link]
Sources
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- 2. Synthesis of Novel 2-Butyl-1H-Benzo [4, 5] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. 2-CHLOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE | 885275-72-9 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 6. PubChemLite - 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carbonitrile (C9H6ClN3) [pubchemlite.lcsb.uni.lu]
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2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile molecular structure and weight
An In-Depth Technical Guide to 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile: Molecular Structure and Properties
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. As a structural isostere of biologically significant molecules like benzimidazoles, it is a core component in a wide array of pharmacologically active compounds. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive framework for designing novel therapeutics. Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1]
Within this important class of molecules, this compound stands out as a highly versatile synthetic intermediate. The presence of a reactive chloromethyl group at the 2-position, coupled with an electron-withdrawing carbonitrile moiety at the 6-position, provides medicinal chemists with a powerful tool for generating diverse molecular libraries. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, and its strategic importance for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Identification
A precise understanding of a molecule's structure and its unique identifiers is fundamental for any scientific investigation. These details ensure unambiguous communication and reproducibility in research.
Systematic Naming and Identifiers
The compound is systematically named based on the fused imidazo[1,2-a]pyridine ring system. The key identifiers for this compound are summarized below for easy reference.
| Identifier | Value | Source |
| CAS Number | 885275-72-9 | [2][3][4] |
| Molecular Formula | C₉H₆ClN₃ | [2][3] |
| Synonym | Imidazo[1,2-a]pyridine-6-carbonitrile, 2-(chloromethyl)- | [3] |
| InChIKey | TVHZJWABGHPMQH-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1C#N)CCl | [2] |
Structural Elucidation
The molecular architecture consists of a bicyclic heteroaromatic core with two key functional group substituents.
-
Core Scaffold : The foundation of the molecule is the imidazo[1,2-a]pyridine ring system. This is formed by the fusion of an imidazole ring across the 1 and 2 positions of a pyridine ring. This arrangement results in a planar, electron-rich system that is a common pharmacophore.
-
Substituents :
-
A chloromethyl group (-CH₂Cl) is located at the 2-position of the imidazole ring. This group is a potent electrophilic site, making it an excellent handle for introducing a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to build more complex molecules.
-
A carbonitrile group (-C≡N) is attached to the 6-position of the pyridine ring. As an electron-withdrawing group, it significantly modulates the electronic properties of the entire ring system. This substituent is also a precursor for other functional groups, such as carboxylic acids or amines, through hydrolysis or reduction.
-
Caption: 2D structure of this compound.
Part 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, stability, and behavior in biological systems. The data below are crucial for experimental design and interpretation.
Molecular Weight
The molecular weight is a fundamental property used in nearly all quantitative chemical applications.
The average molecular weight is calculated using the natural isotopic abundance of each element, while the monoisotopic mass is calculated using the mass of the most abundant isotope for each element. The latter is particularly important for high-resolution mass spectrometry analysis.
Key Properties Summary
The following table summarizes essential physicochemical data, providing researchers with the necessary parameters for laboratory use.
| Property | Value | Significance | Source |
| Molecular Formula | C₉H₆ClN₃ | Defines the elemental composition. | [2][3] |
| Molecular Weight | 191.62 g/mol | Essential for stoichiometric calculations. | [3] |
| Predicted Density | 1.34 ± 0.1 g/cm³ | Useful for formulation and process chemistry. | [3] |
| Predicted pKa | 4.84 ± 0.50 | Indicates the molecule will be protonated in acidic conditions. | [3] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | Critical for maintaining chemical integrity and preventing degradation. | [3] |
Part 3: Synthesis and Characterization (Illustrative Protocol)
The synthesis of imidazo[1,2-a]pyridines is a well-established area of heterocyclic chemistry. The trusthworthiness of any protocol relies on a clear understanding of the underlying reaction mechanisms.
Rationale for Synthetic Strategy
The most common and robust method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction. This involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
-
Causality of Experimental Choice : For the target molecule, the logical starting materials are 2-amino-5-cyanopyridine and a 1,3-dihalopropanone (e.g., 1,3-dichloroacetone). The 2-amino group of the pyridine acts as the initial nucleophile, attacking one of the carbonyl's adjacent carbons. An intramolecular cyclization follows, where the pyridine ring nitrogen attacks the carbonyl carbon, leading to the formation of the fused imidazole ring after dehydration. The chloromethyl group at the 2-position arises directly from the choice of the halo-ketone reagent.
Synthetic Workflow Visualization
Caption: General synthetic workflow for the target compound.
Illustrative Experimental Protocol
This protocol is a representative methodology based on established procedures for similar compounds and must be adapted and optimized under appropriate laboratory conditions.
-
Reaction Setup : To a solution of 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add 1,3-dichloroacetone (1.05 eq).
-
Cyclocondensation : Stir the mixture at room temperature or heat to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A precipitate, the hydrohalide salt of the product, may form.
-
Work-up : After the reaction is complete, cool the mixture. If a precipitate has formed, it can be isolated by filtration and washed with a cold solvent like diethyl ether.
-
Neutralization : Dissolve the crude salt in water and neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. This will precipitate the free base form of the product.
-
Extraction and Purification : Extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Part 4: Applications in Research and Drug Development
The value of this compound lies in its potential as a versatile building block for creating libraries of new chemical entities.
-
Reactive Handle : The chloromethyl group is the primary site for derivatization. It readily undergoes Sₙ2 reactions with a vast range of nucleophiles, allowing for the facile introduction of diverse functional groups and linkers.
-
Pharmacophore Core : The imidazo[1,2-a]pyridine-6-carbonitrile core itself is a known bioactive scaffold. By using this intermediate, researchers can explore how different substituents attached via the chloromethyl linker modulate the biological activity of the core pharmacophore. This is a common strategy in structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
Caption: Derivatization potential of the target molecule.
Conclusion
This compound is a molecule of significant strategic importance in modern medicinal chemistry. Its well-defined molecular structure, characterized by a bioactive imidazo[1,2-a]pyridine core and a highly reactive chloromethyl handle, makes it an invaluable intermediate for the synthesis of novel compounds. A thorough understanding of its physicochemical properties and synthetic routes, as outlined in this guide, empowers researchers to fully leverage its potential in the discovery and development of next-generation therapeutics.
References
- AbacipharmTech. This compound.
- Sigma-Aldrich. This compound.
- ChemicalBook. 2-CHLOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE.
- Chemicalbook. 2-CHLOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE | 885275-72-9.
- Journal of Medicinal and Chemical Sciences.
- National Institutes of Health (NIH). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
- Asian Journal of Chemical Sciences.
- ChemRxiv.
- ResearchGate. (PDF)
- ChemRxiv.
Sources
2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents such as Zolpidem and Alpidem.[1][2][3] The title compound is particularly valuable due to its dual functionality: the 6-carbonitrile group and the reactive 2-chloromethyl substituent, which serve as versatile handles for the construction of diverse molecular libraries.
This document offers a detailed, field-proven two-step synthetic pathway, beginning with the foundational cyclocondensation to form the imidazo[1,2-a]pyridine ring system, followed by a robust chlorination protocol. Each stage is accompanied by mechanistic insights, step-by-step procedures, and comprehensive characterization data to ensure scientific integrity and reproducibility.
Strategic Approach: Retrosynthetic Analysis and Synthesis Design
A logical retrosynthetic analysis of the target molecule, 1 , reveals a practical and efficient synthetic strategy. The key C-Cl bond in the chloromethyl group points to a precursor alcohol, 2-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile (2 ). This intermediate can be readily accessed via the chlorination of a primary alcohol, a standard and reliable transformation.
The core imidazo[1,2-a]pyridine ring of intermediate 2 can be constructed through a well-established cyclocondensation reaction, often referred to as a Tschitschibabin-type synthesis.[4][5] This involves the reaction of a 2-aminopyridine derivative with a suitable α-halocarbonyl compound or its equivalent. For our target, the logical starting materials are 2-amino-5-cyanopyridine (3 ), which provides the pyridine ring and the 6-carbonitrile, and a three-carbon electrophilic synthon such as chloroacetaldehyde (4 ) or its more stable hydrate form.[6][7]
This two-step approach is advantageous as it separates the ring formation from the chlorination, often leading to cleaner reactions and higher overall yields compared to a one-pot strategy using harsher reagents like 1,3-dichloroacetone.[8]
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocols: A Step-by-Step Guide
This section details the laboratory procedures for the synthesis of the target compound. All operations involving volatile or hazardous chemicals must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile (Intermediate 2)
This step involves the construction of the core heterocyclic scaffold via a cyclocondensation reaction.
Reaction Principle: The synthesis proceeds via the initial SN2 reaction between the nucleophilic pyridine ring nitrogen of 2-amino-5-cyanopyridine and the electrophilic carbon of chloroacetaldehyde. This forms a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the aldehyde, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.[9][10]
Caption: Mechanism of imidazo[1,2-a]pyridine formation.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) |
| 2-Amino-5-cyanopyridine | 4214-73-7 | 119.12 |
| Chloroacetaldehyde (50% wt. in H₂O) | 107-20-0 | 78.50 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Ethanol (EtOH) | 64-17-5 | 46.07 |
| Water (deionized) | 7732-18-5 | 18.02 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-cyanopyridine (10.0 g, 83.9 mmol).
-
Add ethanol (100 mL) and water (20 mL) to dissolve the starting material.
-
Slowly add chloroacetaldehyde (14.4 mL of a 50% aqueous solution, ~92.3 mmol) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
After completion, cool the mixture to room temperature. A precipitate may form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~7-8 to neutralize the HCl byproduct.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude 2-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. The product can be further purified by recrystallization from ethanol if necessary.
Part B: Synthesis of this compound (Target 1)
This final step converts the intermediate alcohol into the target chloromethyl derivative.
Reaction Principle: The reaction proceeds via the conversion of the primary alcohol into a chlorosulfite ester intermediate by thionyl chloride. In the presence of a base like pyridine (or even the substrate itself), a subsequent SN2 attack by the chloride ion on the chlorosulfite ester, with the release of sulfur dioxide and HCl, yields the final chlorinated product.[11][12]
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) |
| 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | N/A | 173.16 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated Sodium Bicarbonate Solution | N/A | N/A |
Procedure:
-
CAUTION: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). This procedure must be performed in a well-ventilated fume hood.
-
Suspend the dried 2-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile (5.0 g, 28.9 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Add thionyl chloride (2.5 mL, 34.7 mmol) dropwise to the cold, stirring suspension over 15-20 minutes. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~150 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.[13][14][15]
Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the final product. Actual values may vary slightly based on the solvent and instrument used.
Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₂Cl | ~4.8 (s, 2H) | ~39-41 |
| H-3 | ~7.8 (s, 1H) | ~110-112 |
| C-N (Cyano) | - | ~117-119 |
| H-5 | ~8.2 (d, 1H) | ~126-128 |
| H-7 | ~7.3 (dd, 1H) | ~125-127 |
| H-8 | ~7.7 (d, 1H) | ~117-119 |
| C-2, C-6, C-8a | - | ~140-148 |
Note: s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are approximate.
Table 2: Expected IR and MS Data
| Technique | Feature | Expected Value / Observation |
| IR Spectroscopy | C≡N stretch | 2220-2240 cm⁻¹ |
| C-Cl stretch | 700-800 cm⁻¹ | |
| Aromatic C=C/C=N | 1500-1650 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z = 192.03 |
| Isotopic Pattern | Presence of [M+H+2]⁺ at m/z = 194.03 in an ~1:3 intensity ratio to the [M+H]⁺ peak, characteristic of a monochlorinated compound. |
Safety, Storage, and Handling
-
Reagents: Thionyl chloride is highly toxic and corrosive. Always handle it in a fume hood with appropriate gloves, lab coat, and safety goggles. Chloroacetaldehyde is also toxic and an alkylating agent.[6][7][16][17] Dichloromethane is a suspected carcinogen.
-
Reaction: The chlorination reaction is exothermic and releases toxic gases. Ensure proper temperature control and quenching procedures.
-
Product: The final product, this compound, is a reactive alkylating agent and should be handled with care. Avoid inhalation of dust and skin contact.
-
Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.
Conclusion and Future Perspectives
This guide has outlined a reliable and well-documented two-step synthesis for this compound. The methodology leverages a classic cyclocondensation followed by a standard chlorination, providing a robust route for laboratory-scale production. The comprehensive characterization data provided serves as a benchmark for researchers to verify the integrity of their synthesized material.
The title compound is a powerful intermediate for further chemical exploration. The chloromethyl group is an excellent electrophile for substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, azides), while the carbonitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for diverse derivatization and the development of novel compounds with potential therapeutic applications.[18][19][20]
References
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Moustafa, M., Mekheimer, R., Al-Mousawi, S., Abd-Elmonem, M., & Sadek, K. U. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. ResearchGate. Retrieved from [Link]
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N'Guessan, D. U. J.-P., et al. (2022). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences, 5(4), 543-553. [Link]
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Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. Retrieved from [Link]
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Martínez, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 6(1), 1-10. [Link]
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Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2572. [Link]
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2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile reactivity of chloromethyl group
An In-Depth Technical Guide to the Reactivity of the 2-(Chloromethyl) Group on the Imidazo[1,2-a]pyridine-6-carbonitrile Scaffold
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs and biologically active compounds.[1][2][3][4] Its rigid, bicyclic framework provides a versatile template for developing therapeutic agents across diverse disease areas, including oncology, infectious diseases, and central nervous system disorders.[2][3][4][5][6][7][8][9] This guide focuses on a particularly valuable derivative, 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile. The strategic placement of a chloromethyl group at the 2-position transforms the core into a highly versatile synthetic intermediate. This group acts as a potent electrophilic handle, enabling a wide array of nucleophilic substitution reactions for the construction of compound libraries and the fine-tuning of structure-activity relationships (SAR). The presence of the electron-withdrawing carbonitrile moiety at the 6-position further modulates the electronic properties of the scaffold, influencing both reactivity and biological interactions.
This whitepaper provides an in-depth exploration of the synthesis and reactivity of this key intermediate. We will dissect the mechanistic principles governing the reactivity of the chloromethyl group, provide validated, step-by-step protocols for its derivatization, and discuss its strategic application in modern drug discovery workflows.
Synthesis of the Core Intermediate: this compound
The foundational step in leveraging this scaffold is its efficient synthesis. The most common and robust method for constructing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloketone or its synthetic equivalent.[9][10] For the title compound, this involves the reaction of 2-amino-5-cyanopyridine with 1,3-dichloroacetone.
The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-cyanopyridine, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Amino-5-cyanopyridine
-
1,3-Dichloroacetone
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1.0 eq) in anhydrous acetonitrile, add 1,3-dichloroacetone (1.05 eq).
-
Cyclization: Heat the mixture to reflux and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate (the hydrochloride salt of the product) is isolated by vacuum filtration and washed with cold acetonitrile.
-
Neutralization & Extraction: Dissolve the collected solid in water. Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous phase with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography if necessary.[10]
Core Reactivity: Nucleophilic Substitution at the Chloromethyl Group
The primary utility of this compound lies in the high reactivity of its chloromethyl group. This group behaves as a benzylic-like halide, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles via a classic Sₙ2 mechanism. The chloride ion is an excellent leaving group, facilitating these transformations under mild conditions.
Caption: Generalized Sₙ2 mechanism.
This reactivity allows for the facile introduction of diverse functional groups, enabling extensive exploration of the chemical space around the imidazo[1,2-a]pyridine core.
Reactions with N-Nucleophiles
The formation of new carbon-nitrogen bonds is a cornerstone of medicinal chemistry. The chloromethyl group readily reacts with primary and secondary amines, anilines, and nitrogen-containing heterocycles to yield the corresponding substituted amines.
Protocol: General Procedure for N-Alkylation
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Addition: Add the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by chromatography.
Reactions with O-Nucleophiles
Ethers and esters are common motifs in drug molecules. These are easily synthesized by reacting the chloromethyl intermediate with alcohols, phenols (Williamson ether synthesis), or carboxylates.
Protocol: General Procedure for O-Alkylation (Phenols)
-
Setup: To a solution of the desired phenol (1.1 eq) in DMF, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq) at 0 °C. Stir for 20-30 minutes to form the phenoxide.
-
Addition: Add a solution of this compound (1.0 eq) in DMF.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.
Reactions with S-Nucleophiles
Thioethers can be formed by reacting the chloromethyl group with thiols or thiophenols. These reactions are typically very efficient.
Protocol: General Procedure for S-Alkylation
-
Setup: Dissolve the desired thiol (1.1 eq) and this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Addition: Add a base, typically potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Workup: Perform a standard aqueous workup and extraction, followed by drying of the organic layer and purification by chromatography.
Reactions with C-Nucleophiles: Cyanation
A particularly powerful transformation is the reaction with cyanide salts to introduce a one-carbon extended nitrile group (-CH₂CN).[10] This group is a versatile synthon that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in further C-C bond-forming reactions.
Protocol: Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetonitrile derivative
-
Setup: Dissolve this compound (1.0 eq) in DMSO.
-
Addition: Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the solution at room temperature overnight.[10]
-
Workup: Dilute the reaction mixture with a large volume of water and extract with dichloromethane or ethyl acetate. Wash the combined organic layers thoroughly with water to remove residual DMSO and cyanide salts.[10]
-
Purification: Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[10]
Summary of Reaction Conditions
The following table summarizes typical conditions for the derivatization of the chloromethyl group.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| N-Nucleophiles | Piperidine | Acetonitrile | K₂CO₃ | 25 - 60 | 75 - 95 |
| O-Nucleophiles | 4-Methoxyphenol | DMF | K₂CO₃ | 25 | 70 - 90 |
| S-Nucleophiles | Thiophenol | DMF | K₂CO₃ | 25 | 85 - 98 |
| C-Nucleophiles | Potassium Cyanide | DMSO | N/A | 25 | 80 - 95 |
Strategic Application in Drug Discovery
The true value of this compound is realized in its application as a strategic building block in drug discovery programs. Its predictable and versatile reactivity allows for the rapid generation of focused chemical libraries to probe the structure-activity relationships of the imidazo[1,2-a]pyridine scaffold.
The workflow typically involves parallel synthesis, where the core intermediate is reacted with a diverse set of nucleophiles to create a library of analogs. These analogs are then screened in biological assays to identify hits and establish SAR. For example, modifying the group at the 2-position can drastically affect target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][9]
Caption: Drug discovery workflow using the scaffold.
Conclusion
This compound is more than just a chemical compound; it is a powerful tool for innovation in medicinal chemistry. Its straightforward synthesis and the exceptional reactivity of the chloromethyl group provide a reliable and efficient platform for molecular exploration. The ability to readily install a vast array of chemical functionalities via simple nucleophilic substitution reactions makes it an indispensable intermediate for academic and industrial researchers alike. By mastering the reactivity of this scaffold, scientists are well-equipped to design and synthesize the next generation of therapeutic agents targeting a wide spectrum of human diseases.
References
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- N'Guessan, D. U. J.-P., et al. (2022). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.
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N'Guessan, D. U. J.-P., et al. (2022). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. National Institutes of Health. [Link]
- Chem V-Factor. (2019). Chloromethylation Reaction: also known as Blanc Reaction! YouTube.
- (1993). Synthesis of Imidazo [1, 2-a] pyridine Derivatives and Their Reactions. YAKUGAKU ZASSHI.
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- (2019). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide.
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Olah, G. A., et al. (1986). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... PubMed. [Link]
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Ramirez-Salinas, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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Wang, Y., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. [Link]
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Maleev, V. I., et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
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Ananthan, S., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. Accurate structural elucidation is paramount for advancing research and development involving such compounds. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. It serves as a predictive reference for researchers, providing detailed experimental protocols and a rationale for the interpretation of spectral features, grounded in established principles of spectroscopic analysis.
Introduction: The Imidazo[1,2-a]pyridine Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a vital pharmacophore in modern medicinal chemistry[2]. Its rigid, planar structure and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant molecules[2]. The title compound, this compound, combines this potent core with three key functional groups: a reactive chloromethyl group at the 2-position, a nitrile group at the 6-position, and the fused heterocyclic system itself. Each of these imparts distinct spectroscopic signatures, which, when analyzed together, allow for unambiguous structural confirmation.
This guide is designed to provide researchers with a foundational understanding of the expected spectroscopic profile of this molecule and the methodologies to obtain and interpret the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the position of substituents and the integrity of the heterocyclic core.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts are based on the analysis of related imidazo[1,2-a]pyridine structures and the known effects of the chloromethyl and nitrile substituents[3][4][5][6]. The data is summarized in Table 1.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H-3 | ~8.0-8.2 (s, 1H) | ~112-115 | The proton on the imidazole ring, typically a singlet. |
| H-5 | ~7.8-8.0 (d, 1H) | ~125-128 | Aromatic proton on the pyridine ring, deshielded by the bridgehead nitrogen. |
| H-7 | ~7.4-7.6 (d, 1H) | ~122-124 | Aromatic proton adjacent to the carbon bearing the nitrile group. |
| H-8 | ~8.8-9.1 (s, 1H) | ~118-120 | Aromatic proton deshielded by the nitrile group and adjacent to the bridgehead nitrogen. |
| -CH₂Cl | ~4.8-5.0 (s, 2H) | ~40-45 | The methylene protons are deshielded by the adjacent chlorine atom and the imidazole ring. |
| C-2 | - | ~145-148 | Carbon bearing the chloromethyl group. |
| C-3 | - | ~112-115 | Carbon adjacent to the bridgehead nitrogen in the imidazole ring. |
| C-5 | - | ~125-128 | Aromatic carbon in the pyridine ring. |
| C-6 | - | ~105-108 | Carbon bearing the nitrile group; its chemical shift is significantly influenced by the electron-withdrawing nature of the nitrile. |
| C-7 | - | ~122-124 | Aromatic carbon in the pyridine ring. |
| C-8 | - | ~118-120 | Aromatic carbon in the pyridine ring. |
| C-8a (bridgehead) | - | ~140-143 | Bridgehead carbon of the fused ring system. |
| -C≡N | - | ~117-119 | The carbon of the nitrile group. |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Coupling constants (J) for aromatic protons are expected to be in the range of 7-9 Hz for ortho coupling and 1-2 Hz for meta coupling.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis[7].
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for a wide range of organic compounds.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically 1024 or more) to obtain adequate signal intensity, especially for quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual DMSO solvent peak (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (39.52 ppm).
Visualization of NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The key functional groups in this compound—the nitrile group, the C-Cl bond, and the aromatic system—will give rise to characteristic absorption bands[8][9][10].
Table 2: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3050-3150 | Medium | Stretching vibrations of the C-H bonds on the imidazo[1,2-a]pyridine ring. |
| Nitrile (C≡N) Stretch | 2220-2240 | Strong, Sharp | A highly characteristic and strong absorption for the nitrile functional group[8][10]. |
| Aromatic C=C and C=N Stretch | 1450-1650 | Medium-Strong | A series of bands corresponding to the ring stretching of the fused heterocyclic system. |
| C-Cl Stretch | 650-800 | Medium-Strong | Stretching vibration of the carbon-chlorine bond in the chloromethyl group. |
| Aromatic C-H Bend (out-of-plane) | 750-900 | Strong | Bending vibrations of the C-H bonds on the pyridine ring, useful for confirming substitution patterns. |
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation[11][12].
Methodology:
-
Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal[13].
-
Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum[14].
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of IR Analysis Workflow
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectral Data
Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should primarily yield the protonated molecular ion [M+H]⁺[15][16].
Table 3: Predicted ESI-MS Data
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 192.03 | Molecular formula: C₉H₆ClN₃. The [M+H]⁺ ion will show a characteristic isotopic pattern due to the presence of chlorine. |
| [M+H]⁺ Isotope Peak | 194.03 | The A+2 peak corresponding to the ³⁷Cl isotope will have an intensity of approximately one-third that of the A peak (³⁵Cl), which is a definitive signature for a monochlorinated compound. |
| Potential Fragments | ||
| [M+H - Cl]⁺ | 157.06 | Loss of a chlorine radical followed by protonation, or loss of HCl from the protonated molecule. |
| [M+H - CH₂Cl]⁺ | 143.05 | Loss of the chloromethyl radical. |
| [M+H - HCN]⁺ | 165.02 | Loss of hydrogen cyanide from the pyridine ring, a common fragmentation pathway for nitrogen heterocycles. |
Experimental Protocol for ESI-MS Data Acquisition
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, facilitating the formation of the [M+H]⁺ ion[16][17].
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ion Source Parameters:
-
Set the capillary voltage to a positive value (e.g., +3 to +4.5 kV).
-
Optimize the source temperature and gas flows (nebulizing and drying gases) to achieve stable and efficient desolvation and ionization.
-
-
Mass Analyzer: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and its characteristic ³⁵Cl/³⁷Cl isotopic pattern. If fragmentation is observed or desired, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Visualization of MS Analysis Logic
Caption: Logic of mass spectrometry analysis.
Summary and Integrated Spectroscopic Profile
The structural elucidation of this compound is definitively achieved through the complementary data from NMR, IR, and MS.
-
NMR confirms the precise arrangement of protons and carbons in the heterocyclic framework and the substituents.
-
IR provides unambiguous evidence for the presence of the key nitrile (C≡N) and chloromethyl (C-Cl) functional groups.
-
MS confirms the molecular weight and elemental formula, with the characteristic 3:1 isotopic pattern for the [M+H]⁺ ion providing definitive proof of a single chlorine atom.
Together, these techniques provide a self-validating system for confirming the identity and purity of the target compound, which is essential for its application in research and development.
References
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]
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ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. ChemRxiv. Retrieved from [Link]
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PubMed Central. (n.d.). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. PubChem. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. The Royal Society of Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Retrieved from [Link]
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e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. Retrieved from [Link]
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PubMed Central. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
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ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Publications. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutic agents. This technical guide delves into the untapped potential of a specific, highly versatile derivative: 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile. The strategic placement of a reactive chloromethyl group at the 2-position and an electron-withdrawing carbonitrile at the 6-position presents a unique opportunity for creating libraries of compounds with diverse biological activities. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a forward-looking analysis of potential anticancer, antimicrobial, and enzyme inhibitory activities. We will explore the rationale behind these potential applications, propose synthetic strategies, and provide detailed, field-proven experimental protocols for their biological evaluation.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its wide spectrum of pharmacological properties.[3][4][5] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Soraprazan (an anti-ulcer agent) underscore the therapeutic relevance of this scaffold.[2] The versatility of this core lies in its synthetic tractability, allowing for functionalization at various positions to modulate its physicochemical and biological properties.
Our focus, this compound, is a particularly promising starting material. The 2-(chloromethyl) group serves as a versatile synthetic handle for introducing a wide array of functional groups via nucleophilic substitution. The 6-carbonitrile moiety, an electron-withdrawing group, can influence the overall electronic properties of the molecule and may participate in key interactions with biological targets.
Synthetic Strategy: From Core to Candidate
The synthesis of this compound derivatives can be approached in a systematic manner. The initial synthesis of the core scaffold is typically achieved through the condensation of a substituted 2-aminopyridine with a halogenated carbonyl compound.
Synthesis of the Core Scaffold
A plausible synthetic route to the this compound core is outlined below. The initial step involves the reaction of 2-amino-5-cyanopyridine with 1,3-dichloroacetone to yield the desired imidazo[1,2-a]pyridine scaffold.
Caption: Synthetic route to the core scaffold.
Derivatization via Nucleophilic Substitution
The chloromethyl group at the 2-position is highly susceptible to nucleophilic attack, allowing for the introduction of a diverse range of substituents. This versatility is key to creating a library of candidate compounds for biological screening.
Caption: General derivatization workflow.
Potential Biological Activities and Evaluation Protocols
Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we can hypothesize several promising biological activities for derivatives of this compound.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the design of anticancer agents.[6][7] Derivatives have been shown to inhibit various cancer cell lines, including those of melanoma, cervical, and breast cancer.[6][7] The proposed mechanism of action often involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway or the induction of apoptosis.[6]
Hypothesized Derivatives for Anticancer Activity:
-
Amine Derivatives: Substitution of the chloride with various primary and secondary amines can lead to compounds with potential to interact with kinase active sites.
-
Thioether Derivatives: Reaction with thiols can introduce sulfur-containing moieties known to exhibit anticancer properties.
-
Azide Derivatives: The introduction of an azide group opens up possibilities for click chemistry to attach more complex functionalities.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Hypothetical IC50 Values for Anticancer Screening
| Derivative ID | R-Group at C2-methyl | MCF-7 (µM) | A375 (µM) | HeLa (µM) |
| IP-CN-01 | -NH-CH₂-Ph | 5.2 | 8.1 | 6.5 |
| IP-CN-02 | -S-CH₂-Ph | 10.8 | 15.3 | 12.1 |
| IP-CN-03 | -N₃ | >100 | >100 | >100 |
| Doxorubicin | (Standard) | 0.1 | 0.2 | 0.15 |
Note: The above data is hypothetical and for illustrative purposes.
Signaling Pathway: Potential Inhibition of the PI3K/AKT/mTOR Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][8][9] The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.
Hypothesized Derivatives for Antimicrobial Activity:
-
Heterocyclic Amine Derivatives: Introducing heterocyclic amines such as piperazine or morpholine can enhance antimicrobial potency.
-
Triazole Derivatives: The azide derivative can be used as a precursor to form triazoles via click chemistry, a moiety known for its antimicrobial properties.[1]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial/Fungal Strain Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Hypothetical MIC Values for Antimicrobial Screening
| Derivative ID | R-Group at C2-methyl | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| IP-CN-04 | -N(CH₂CH₂)₂O | 16 | 32 | 8 |
| IP-CN-05 | 1,2,3-triazol-1-yl | 8 | 16 | 4 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 2 |
Note: The above data is hypothetical and for illustrative purposes.
Enzyme Inhibition
The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of various enzyme inhibitors, particularly kinase inhibitors.[10] The planarity of the ring system allows it to fit into the ATP-binding pocket of many kinases.
Hypothesized Derivatives for Enzyme Inhibition:
-
Substituted Anilines: Derivatives bearing substituted aniline moieties can form key hydrogen bond interactions within the active site of kinases.
-
Sulfonamides: The incorporation of a sulfonamide group can provide additional binding interactions and improve pharmacokinetic properties.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)
-
Reagents: Prepare a reaction buffer containing the kinase (e.g., recombinant human PI3Kα), substrate (e.g., PIP2), and ATP.
-
Compound Incubation: Incubate the kinase with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and detect the product formation (e.g., PIP3) using a suitable method such as an ELISA-based assay or a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.
Workflow for Biological Evaluation
Caption: General workflow for biological evaluation.
Conclusion and Future Directions
Derivatives of this compound represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The synthetic accessibility of the core scaffold and the reactivity of the 2-(chloromethyl) group provide a robust platform for the generation of diverse chemical libraries. This guide has outlined the rationale for investigating their anticancer, antimicrobial, and enzyme inhibitory activities, supported by detailed experimental protocols. Future research should focus on the synthesis and screening of a broad range of derivatives to establish clear structure-activity relationships. Promising hit compounds should then be advanced to more detailed mechanistic studies and in vivo models to validate their therapeutic potential. The insights gained from such studies will be invaluable for the development of novel drugs targeting a range of diseases.
References
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Deriv
- Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
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Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][7][11]benzothiazole motifs. ResearchGate.
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The Strategic Deployment of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide delves into the strategic utility of a specific, highly functionalized derivative: 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile . We will explore the synthetic rationale for its construction, its versatile reactivity, and its application as a powerful scaffold for the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of 2,6-Disubstitution
The imidazo[1,2-a]pyridine bicycle is a rigid, planar heterocyclic system that presents a unique spatial arrangement of nitrogen atoms, rendering it an excellent pharmacophore for interaction with various biological targets.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][4]
The strategic introduction of a chloromethyl group at the 2-position and a carbonitrile moiety at the 6-position endows the core scaffold with two critical features for drug discovery:
-
The 2-(Chloromethyl) Group: A Versatile Synthetic Handle. The chloromethyl group is a highly reactive electrophilic center, primed for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and molecular fragments, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4] The reactivity of this group is the key to exploring the chemical space around the core scaffold.
-
The 6-Carbonitrile Group: A Modulator of Potency and Metabolic Stability. The electron-withdrawing nature of the nitrile group at the 6-position can significantly influence the electronic properties of the entire heterocyclic system. This can impact key drug-like properties such as target engagement, metabolic stability, and pharmacokinetic profiles. Furthermore, the nitrile group itself can participate in crucial hydrogen bonding interactions within a target's active site.[5][6]
This guide will provide a comprehensive overview of the synthesis of this key intermediate, its derivatization, and its application in the context of a case study focused on the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer progression.[7][8]
Synthesis of the Core Scaffold: this compound
The construction of the this compound scaffold is most efficiently achieved through a well-established cyclocondensation reaction. The logical starting material is 2-amino-5-cyanopyridine, which provides the pyridine ring with the desired 6-carbonitrile (based on imidazo[1,2-a]pyridine numbering).
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target scaffold.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous 2-(chloromethyl)imidazo[1,2-a]pyridines.[3]
Materials:
-
2-Amino-5-cyanopyridine
-
1,3-Dichloroacetone
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1.0 eq) in anhydrous acetonitrile, add 1,3-dichloroacetone (1.05 eq) at room temperature under a nitrogen atmosphere.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. A precipitate is expected to form during this time.
-
Isolation of Intermediate: Isolate the precipitate by vacuum filtration and wash with cold acetonitrile.
-
Neutralization and Extraction: Dissolve the crude intermediate salt in water and neutralize the solution with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Expert Rationale: The use of 1,3-dichloroacetone is a classic and effective strategy for the one-pot formation of the imidazo[1,2-a]pyridine ring system from 2-aminopyridines. The initial reaction forms an N-alkylated intermediate which then undergoes an intramolecular cyclization and dehydration to yield the aromatic scaffold. The final neutralization step is crucial to deprotonate the imidazopyridine ring and facilitate extraction into an organic solvent.
Leveraging the Scaffold: A Case Study in Kinase Inhibitor Development
The dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] The this compound scaffold is an excellent starting point for the design of potent and selective inhibitors of kinases within this pathway.
Strategy: Library Synthesis via Nucleophilic Substitution
The reactive 2-(chloromethyl) group can be readily displaced by a variety of nucleophiles, such as amines and thiols, to generate a library of derivatives. This allows for the systematic exploration of the chemical space around the scaffold to identify key interactions with the target kinase.
Experimental Workflow for Library Generation
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Methodological & Application
Application Note: Strategic Synthesis of Novel Antifungal Agents from 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Introduction: The Pressing Need for Novel Antifungals and the Promise of the Imidazo[1,2-a]pyridine Scaffold
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, presents a significant threat to global health. Pathogens such as Candida albicans and Aspergillus fumigatus are becoming increasingly difficult to treat with existing azole and echinocandin therapies, necessitating the urgent development of new antifungal agents with novel mechanisms of action.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including antifungal, antibacterial, antiviral, and anticancer activities.[2][3][4][5][6]
This application note provides a detailed guide for the synthesis of novel antifungal agents starting from a key intermediate: 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile . The strategic inclusion of a carbonitrile group at the 6-position is intended to modulate the electronic properties and potential protein-binding interactions of the final compounds. The 2-(chloromethyl) group serves as a versatile synthetic handle, allowing for the introduction of various pharmacophores through nucleophilic substitution, thereby enabling the creation of a diverse library of potential antifungal candidates.
We will explore the synthesis of the core scaffold, followed by detailed protocols for its derivatization into two promising classes of antifungal agents: thioether and tertiary amine derivatives. The rationale behind these synthetic choices is grounded in established structure-activity relationships, aiming to enhance antifungal potency and explore new chemical space.
Synthetic Strategy Overview
Our synthetic approach is a two-stage process. The first stage involves the construction of the key intermediate, this compound. The second stage focuses on the diversification of this intermediate by leveraging the reactivity of the chloromethyl group.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of the imidazo[1,2-a]pyridine core is achieved through the well-established cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1][7] In our case, 2-amino-5-cyanopyridine is reacted with 1,3-dichloroacetone.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-5-cyanopyridine
-
1,3-Dichloroacetone
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a precipitate will have formed. Isolate the solid by vacuum filtration and wash with a small amount of cold acetonitrile.
-
Neutralization: Dissolve the collected solid in water and neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Expected Outcome: The product should be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Part 2: Synthesis of Antifungal Derivatives
The chlorine atom in the 2-(chloromethyl) group is a good leaving group, making it susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups.
Protocol 2.1: Synthesis of Thioether Derivatives
The introduction of a thioether linkage is a common strategy in medicinal chemistry to enhance biological activity.
Materials:
-
This compound
-
Various thiols (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add the desired thiol (1.1 eq) and potassium carbonate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold deionized water. A precipitate should form.
-
Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired thioether derivative.
Protocol 2.2: Synthesis of Tertiary Amine Derivatives
Amine-containing compounds often exhibit good bioavailability and can participate in hydrogen bonding interactions with biological targets.
Materials:
-
This compound
-
Various secondary amines (e.g., morpholine, piperidine)
-
Potassium carbonate or Triethylamine
-
Acetonitrile
-
Deionized water
-
Dichloromethane
Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in acetonitrile. Add the desired secondary amine (1.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and deionized water.
-
Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tertiary amine derivative.
Mechanism of Action: A Plausible Hypothesis
While the exact mechanism of action for this specific class of compounds is yet to be fully elucidated, the imidazo[1,2-a]pyridine scaffold is known to be a bioisostere of purines and benzimidazoles.[8] Antifungal agents containing an imidazole ring, such as the azoles, are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death. It is hypothesized that the imidazo[1,2-a]pyridine core of the synthesized compounds may similarly interact with and inhibit fungal CYP51.
Caption: Proposed mechanism of action.
Anticipated Antifungal Activity
The antifungal activity of the synthesized compounds should be evaluated in vitro against a panel of clinically relevant fungal strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits visible fungal growth, is a standard metric for assessing antifungal potency. Based on literature for structurally related compounds, we anticipate that derivatives with specific substitutions will exhibit potent antifungal activity.[1][8][9]
Table 1: Representative Antifungal Activity of Structurally Similar Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Representative Substituent (R) | Test Organism | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridinyl-phenylpropenone | 4-Chloro | Candida albicans | ~5-10 | [8] |
| Imidazo[1,2-a]pyridinyl-acrylonitrile | Phenyl | Candida albicans | 6.37 | [8] |
| 6-Chloroimidazo[1,2-a]pyridinyl-phenylacrylonitrile | 4-Nitro | Candida parapsilosis | 19.36 | [10] |
| Imidazo[1,2-a]pyridine-hydrazone | 4-Bromo | Candida albicans | Potent activity reported | [11] |
Note: The MIC values presented are for analogous compounds and serve as a general guide. The actual activity of the newly synthesized derivatives from this compound will need to be determined experimentally.
Conclusion and Future Directions
This application note provides a comprehensive and actionable guide for the synthesis of novel antifungal agents based on the this compound scaffold. The described protocols are robust and allow for the generation of a diverse library of compounds for antifungal screening. The rationale for the design of these compounds is based on the established potential of the imidazo[1,2-a]pyridine core as an antifungal pharmacophore.
Future work should focus on a broad screening of the synthesized compounds against a panel of drug-resistant fungal strains. Promising lead compounds should be further evaluated for their cytotoxicity against mammalian cell lines to assess their therapeutic index. Further optimization of the lead structures through medicinal chemistry efforts could lead to the development of potent and safe next-generation antifungal drugs.
References
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Adjele, J. C., et al. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Advances in Biological Chemistry, 12, 1-13. [Link]
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Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]
-
Shukla, K., et al. (2022). Exploration of novel TOSMIC tethered imidazo[1,2-a]pyridine compounds for the development of potential antifungal drug candidate. Bioorganic Chemistry, 128, 106086. [Link]
-
N'guessan, D. U. J. P., et al. (2021). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences, 4(5), 458-468. [Link]
-
N'Guessan, D. U. J. P., et al. (2023). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 984–988. [Link]
-
Krasavin, M. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry, 13(11), 1364-1372. [Link]
-
Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-83. [Link]
-
Kumar, R., et al. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 15(1), 344-351. [Link]
-
Ben-Tzur, D., et al. (2023). Synthesis and Evaluation of Promising Antibacterial, Antifungal, and Antioxidant Activities for New Imidazo[1,2-A]Pyridine-Derived Imines. Chemistry & Biodiversity, 20(7), e202300346. [Link]
-
Mamedov, I. G., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28. [Link]
-
Patel, K. D., et al. (2009). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Indian Journal of Chemistry - Section B, 48B(6), 833-839. [Link]
-
Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-80. [Link]
-
N'guessan, D. U. J. P., et al. (2023). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 13(2), 1-11. [Link]
-
Shi, D., et al. (2015). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Frontiers of Agricultural Science and Engineering, 2(4), 335-340. [Link]
-
Sissouma, D., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines: Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. ChemRxiv. [Link]
-
Patel, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(4), 299-323. [Link]
-
Martínez-Vargas, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(14), 5392. [Link]
-
Guchok, V. I., et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 16, 2136-2144. [Link]
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Preparation of anticancer derivatives using 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
An Application Guide for the Synthesis and Evaluation of Anticancer Agents Derived from 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides a detailed framework for the design, synthesis, and in vitro evaluation of novel anticancer derivatives starting from this compound. We delve into the strategic rationale behind the synthetic pathway, offer a comprehensive, step-by-step protocol for derivatization, and present methodologies for assessing anticancer efficacy through cytotoxicity assays. Furthermore, we explore the prevalent mechanism of action involving the PI3K/Akt/mTOR signaling pathway and discuss foundational structure-activity relationships (SAR) to guide future drug development endeavors. This document is intended for researchers and scientists in the fields of medicinal chemistry and oncology drug discovery.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines (IPs) have garnered substantial interest as promising anticancer agents due to their potent and often selective inhibition of cancer cell growth.[3] The rigid, planar structure of the IP core serves as an excellent foundation for creating compounds that can effectively interact with various biological targets. Various in vitro studies have demonstrated that IP-based compounds exhibit therapeutic effects against a range of cancer cell lines, including breast, liver, colon, cervical, and lung cancers.[3]
Our starting material, this compound, is a strategically designed intermediate for building a diverse chemical library. Each functional group plays a critical role:
-
Imidazo[1,2-a]pyridine Core : This bicyclic system is a bioisostere of purine and is known to interact with the ATP-binding pockets of many kinases, a common target in cancer therapy.
-
2-(Chloromethyl) Group : This is a key reactive handle. The chlorine atom is a good leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of chemical moieties.
-
6-Carbonitrile Group : The nitrile group is a strong electron-withdrawing group that can modulate the electronic properties of the entire scaffold, potentially influencing target binding affinity and pharmacokinetic properties like metabolic stability and cell permeability.
This guide will focus on leveraging the reactivity of the 2-(chloromethyl) group to synthesize a series of novel derivatives and evaluate their potential as anticancer agents.
Synthetic Strategy: Nucleophilic Substitution Workflow
The primary synthetic route for derivatizing the starting material is a classical nucleophilic substitution (SN2) reaction. This approach is efficient and versatile, allowing for the coupling of various nucleophiles (Nu-H) to the imidazo[1,2-a]pyridine core.
Rationale: The choice of nucleophile is critical for exploring the chemical space and establishing a structure-activity relationship (SAR). Common nucleophiles include primary and secondary amines, thiols, and phenols, leading to the formation of aminomethyl, thiomethyl, and oxymethyl-linked derivatives, respectively. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the nucleophile, increasing its reactivity towards the electrophilic chloromethyl group.
Detailed Experimental Protocol: Synthesis of a Representative Amine Derivative
This protocol describes the synthesis of 2-((benzylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile (a hypothetical example).
3.1. Materials and Reagents
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), ACS grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
3.2. Step-by-Step Procedure
-
Reaction Setup : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 500 mg, 2.43 mmol).
-
Solvent and Base Addition : Add anhydrous DMF (15 mL) to dissolve the starting material. Add anhydrous K₂CO₃ (672 mg, 4.86 mmol).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. K₂CO₃ is a mild, inexpensive base used to deprotonate the benzylamine, activating it as a nucleophile.
-
-
Nucleophile Addition : Add benzylamine (319 µL, 2.92 mmol) to the stirring suspension at room temperature.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) using a mobile phase of 50% EtOAc in hexanes. The reaction is typically complete within 4-6 hours.
-
Self-Validation: A complete reaction is indicated by the disappearance of the starting material spot on the TLC plate and the appearance of a new, less polar product spot.
-
-
Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Rationale: This step removes the water-soluble DMF and K₂CO₃.
-
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL) to remove residual water, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Characterization : Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the final product as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Expected Outcome: A white to pale yellow solid. HRMS (ESI): m/z calculated for C₁₆H₁₃N₄ [M+H]⁺, found [M+H]⁺.
-
Protocol: In Vitro Anticancer Activity Evaluation
The primary method for assessing the anticancer potential of newly synthesized compounds is a cell viability assay. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
4.1. MTT Cytotoxicity Assay Protocol
-
Cell Culture : Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma[5]) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding : Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow the cells to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the synthesized derivatives in DMSO and then dilute further in culture media. Add 100 µL of the compound-containing media to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Incubation : Incubate the plate for 48-72 hours.[4]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
4.2. Data Presentation: Structure-Activity Relationship (SAR)
Summarizing cytotoxicity data in a table is crucial for discerning SAR.
| Compound ID | R-Group (from Nucleophile) | IC₅₀ (µM) on MCF-7 Cells | IC₅₀ (µM) on A375 Cells |
| SM | -Cl | > 100 | > 100 |
| EX-1 | -NH-Benzyl | 9.8 | 11.2 |
| EX-2 | -NH-Cyclohexyl | 25.4 | 30.1 |
| EX-3 | -S-Phenyl | 15.2 | 18.5 |
| EX-4 | -NH-(4-methoxy)benzyl | 5.1 | 6.5 |
This is hypothetical data for illustrative purposes.
From this data, a preliminary SAR can be inferred:
-
The parent chloromethyl compound (SM) is inactive.
-
Amine derivatives (EX-1, EX-2, EX-4) are generally potent.
-
An aromatic amine (EX-1) is more active than an aliphatic amine (EX-2), suggesting a potential π-stacking interaction in the target's binding site.
-
Adding an electron-donating group (-OCH₃) to the benzyl ring (EX-4) improves potency compared to the unsubstituted benzyl group (EX-1).[6]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key survival signaling pathways that are often dysregulated in cancer.[1] One of the most prominent is the PI3K/Akt/mTOR pathway, which controls cell proliferation, growth, and survival.[4][7] Inhibition of kinases within this pathway, such as PI3K or Akt, can lead to cell cycle arrest and apoptosis.[4][7]
Conclusion and Future Perspectives
The this compound scaffold provides a robust and versatile starting point for the development of novel anticancer agents. The synthetic protocols outlined herein are straightforward and adaptable, allowing for the creation of large, diverse libraries of compounds. Initial screening via MTT assays against relevant cancer cell lines can efficiently identify potent hits. Subsequent studies should focus on lead optimization guided by SAR, elucidation of the specific molecular target within pathways like PI3K/Akt/mTOR, and eventual progression to in vivo animal models to assess efficacy and safety.
References
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy.
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen.
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate.
- A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. PubMed.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
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2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile in the synthesis of antiviral compounds
Application Note & Protocols
Topic: 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile: A Versatile Scaffold for the Synthesis of Novel Antiviral Compounds
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Antiviral Research
The imidazo[1,2-a]pyridine nucleus is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous marketed drugs and clinical candidates, owing to its favorable physicochemical properties and ability to engage with a wide range of biological targets.[3] Within the infectious disease landscape, imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable spectrum of antiviral activities, showing promise against human cytomegalovirus (HCMV), varicella-zoster virus (VZV), human immunodeficiency virus (HIV), and influenza A virus.[4][5][6][7]
This application note focuses on a highly functionalized and reactive intermediate, This compound . This molecule is strategically designed for the rapid generation of diverse compound libraries for antiviral screening. It features two key components:
-
The Reactive Electrophile: A chloromethyl group at the C2 position serves as a potent electrophilic handle. This site is highly susceptible to nucleophilic attack, allowing for the straightforward introduction of various side chains via SN2 reactions.[8][9]
-
The Modulating Substituent: A carbonitrile group at the C6 position acts as an electron-withdrawing group, which can significantly influence the electronic properties of the heterocyclic core, potentially enhancing binding affinity to viral targets or altering pharmacokinetic properties.
The strategic combination of a reactive site for diversification and a modulating group on a proven antiviral scaffold makes this intermediate an invaluable tool for researchers in antiviral drug discovery.
Core Synthetic Strategy: Nucleophilic Substitution at the C2-Chloromethyl Position
The primary synthetic utility of this compound lies in the displacement of the chloride ion by a wide array of nucleophiles. The reaction proceeds via a classical SN2 mechanism, facilitated by the benzylic-like reactivity of the chloromethyl group.
Causality of the Reaction: The stability of the potential carbocation intermediate at the methylene bridge, due to resonance delocalization within the aromatic imidazo[1,2-a]pyridine ring system, makes the attached chlorine an excellent leaving group and the carbon atom highly susceptible to nucleophilic attack.
Below is a generalized workflow for this key transformation.
Caption: General experimental workflow for nucleophilic substitution.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for reacting this compound with common classes of nucleophiles. These protocols are designed to be self-validating, incorporating steps for reaction monitoring, purification, and characterization.
Protocol 1: Synthesis of C2-Thioether Derivatives
Thioether linkages are prominent in many reported imidazo[1,2-a]pyridine-based antiviral agents, contributing to potent activity against viruses like HCMV.[4][10] This protocol details the synthesis of these derivatives.
-
Rationale: A mild base like potassium carbonate is sufficient to deprotonate the thiol, forming the thiolate nucleophile. DMF is an ideal polar aprotic solvent that accelerates SN2 reactions.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Thiol (e.g., 4-chlorothiophenol) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water & Brine Solution
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted thiol (1.1 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the thiolate.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired thioether product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Synthesis of C2-Amine Derivatives
The introduction of amine functionalities provides opportunities for hydrogen bonding interactions with biological targets and serves as a key site for modulating the solubility and basicity of the final compounds.
-
Rationale: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile. Acetonitrile is a suitable polar aprotic solvent. Heating may be required for less reactive or sterically hindered amines.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Add the desired amine (1.2 eq) followed by the base (K₂CO₃ or DIPEA, 2.0 eq).
-
Stir the mixture at 50 °C for 8-12 hours.
-
Monitoring: Track the disappearance of the starting material spot on TLC (visualized with UV light).
-
Work-up: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: Purify the crude product via column chromatography (silica gel, DCM/methanol gradient) to obtain the pure amine derivative.
-
Characterization: Verify the product's identity and purity using NMR and HRMS.
-
Protocol 3: Synthesis of C2-Ether Derivatives
Ethers can be introduced to explore hydrophobic interactions within a target's binding pocket or to act as stable isosteres for other functional groups.
-
Rationale: The formation of an ether linkage requires a strong base, such as sodium hydride (NaH), to deprotonate the alcohol or phenol, generating a potent alkoxide or phenoxide nucleophile. Tetrahydrofuran (THF) is a common, non-reactive solvent for such reactions.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Alcohol or Phenol (e.g., Phenol) (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add the alcohol or phenol (1.2 eq) and dissolve it in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-10 hours.
-
Monitoring: Use LC-MS to confirm the formation of the product mass and consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding a saturated NH₄Cl solution at 0 °C. Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired ether derivative.
-
Characterization: Confirm the final structure via NMR spectroscopy and HRMS.
-
Data Summary and Structure-Activity Relationship (SAR) Insights
The protocols above enable the synthesis of a diverse library of compounds. The choice of nucleophile directly impacts the physicochemical properties and potential biological activity of the final molecule.
Caption: Diversification of the core scaffold using various nucleophiles.
| Nucleophile Class | Representative Nucleophile | Resulting Linkage | Key Properties Introduced | Expected Yield Range | Relevant Antiviral Literature |
| Thiols | Thiophenol, Benzyl Mercaptan | Thioether (-S-) | Hydrophobicity, H-bond acceptor | 75-90% | HCMV, VZV[4][10] |
| Amines | Morpholine, Piperazine | Amine (-NR₂-) | H-bond acceptor/donor, Basicity, Solubility | 60-85% | General antiviral scaffolds[2] |
| Alcohols/Phenols | Phenol, Methanol | Ether (-O-) | H-bond acceptor, Metabolic stability | 50-70% | Influenza, HIV[3][6] |
SAR Insights:
-
Lipophilicity and Shape: The nature of the R-group introduced has a profound impact. Bulky, lipophilic groups introduced via thiols or phenols can explore hydrophobic pockets in viral enzymes.[6]
-
Hydrogen Bonding: Incorporating functionalities capable of hydrogen bonding (e.g., secondary amines, hydroxylated side chains) can lead to specific interactions with key amino acid residues at an active site.
-
Electronic Effects: The electron-withdrawing 6-carbonitrile group can influence the pKa of the imidazo[1,2-a]pyridine core and modulate its ability to participate in π-stacking or cation-π interactions.
Conclusion
This compound is a high-value, versatile intermediate for antiviral drug discovery. Its activated C2-chloromethyl group provides a reliable anchor point for SN2-mediated diversification, enabling medicinal chemists to rapidly synthesize and evaluate extensive libraries of novel compounds. The protocols outlined in this note offer robust and reproducible methods for accessing key thioether, amine, and ether derivatives, paving the way for the development of the next generation of imidazo[1,2-a]pyridine-based antiviral therapeutics.
References
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Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., Chavignon, O., Teulade, J. C., Witvrouw, M., Balzarini, J., De Clercq, E., & Chapat, J. P. (1998). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 41(25), 5108–5112. [Link]
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Pathania, S., Rawal, R. K., & Singh, V. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]
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Gudmundsson, K. S., Williams, J. D., Drach, J. C., & Townsend, L. B. (2003). Synthesis and antiviral activity of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides constructed via palladium coupling of iodoimidazo[1,2-a]pyridines and dihydrofuran. Journal of Medicinal Chemistry, 46(8), 1449–1455. [Link]
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Chaouni-Benabdallah, A., Galtier, C., et al. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-8. [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances, 14(1), 1-18. [Link]
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Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]
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Pathania, S., Rawal, R. K., & Singh, V. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
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Al-Majid, A. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6333. [Link]
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El-Damasy, A. K., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135439. [Link]
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Mavel, S., Renou, J. L., Galtier, C., Snoeck, R., Andrei, G., Balzarini, J., De Clercq, E., & Gueiffier, A. (2001). Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Arzneimittelforschung, 51(4), 304-309. [Link]
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Anonymous. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. International Journal of Creative Research Thoughts. [Link]
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Belkacem, M., et al. (2022). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences, 5(4), 548-558. [Link]
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Wang, H., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4991. [Link]
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Li, Z., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(15), 4704. [Link]
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Zou, R., Drach, J. C., & Townsend, L. B. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 811-8. [Link]
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Naim, M. J., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines: Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. ChemRxiv. [Link]
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Grishaev, M., et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 16, 252-259. [Link]
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PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. PubChem. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring. ResearchGate. [Link]
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Jackson, K. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(33), 10594–10600. [Link]
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Application Notes & Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed pharmaceuticals and clinical candidates.[1][2] This bicyclic nitrogen heterocycle is featured in well-known drugs such as zolpidem (an insomnia therapeutic), alpidem (an anxiolytic), and olprinone (for acute heart failure).[3][4] Its broad spectrum of biological activities—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications—stems from its unique three-dimensional structure which allows it to effectively interact with a wide array of biological targets.[5]
The subject of this guide, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile , is a highly versatile synthetic intermediate. The chloromethyl group at the 2-position serves as a potent electrophilic handle, analogous to a benzylic chloride. This reactivity enables the facile introduction of diverse functional groups through nucleophilic substitution, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs. The nitrile group at the 6-position offers an additional point for chemical modification or can serve as a key pharmacophoric element.
These application notes provide a comprehensive technical guide to understanding and performing nucleophilic substitution reactions on this valuable substrate. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for various classes of nucleophiles, and offer insights into experimental design and optimization.
Reaction Mechanism: The S_N2 Pathway
The primary mechanism governing the reaction of nucleophiles with this compound is the bimolecular nucleophilic substitution (S_N2) reaction.[6] This is a single, concerted step where the incoming nucleophile attacks the electrophilic methylene carbon from the side opposite to the chlorine atom (the leaving group).[7]
Key Mechanistic Features:
-
Electrophilic Center: The carbon atom of the chloromethyl group is highly electrophilic. This is due to the inductive electron-withdrawing effect of the adjacent chlorine atom and the imidazo[1,2-a]pyridine ring system.
-
Backside Attack: The nucleophile approaches the carbon atom at an angle of 180° relative to the carbon-chlorine bond. This trajectory is necessary to allow for the proper overlap of molecular orbitals, leading to the formation of a new bond and the simultaneous breaking of the old bond.[7]
-
Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the carbon atom is momentarily five-coordinate. At this point, a partial bond exists between the carbon and the incoming nucleophile, and a partial bond remains between the carbon and the departing chloride ion.[6]
-
Stereochemistry: If the carbon were a chiral center, this mechanism would result in a complete inversion of stereochemistry.[7]
-
Rate Law: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[7]
Caption: General S_N2 mechanism on the 2-(chloromethyl) group.
Application Notes: Experimental Design and Optimization
Choice of Nucleophile
A wide array of nucleophiles can be successfully employed. The choice will be dictated by the desired final product.
-
Nitrogen Nucleophiles (Amines): Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction. They readily displace the chloride to form the corresponding 2-(aminomethyl) derivatives, which are common motifs in bioactive molecules.
-
Sulfur Nucleophiles (Thiols): Thiolates, generated in situ from thiols and a mild base, are exceptionally potent nucleophiles and react rapidly to form thioethers.
-
Oxygen Nucleophiles (Alcohols/Phenols): Alkoxides and phenoxides are effective nucleophiles. These reactions, often performed under Williamson ether synthesis conditions, require a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.
-
Other Nucleophiles: Azide (N₃⁻) and cyanide (CN⁻) ions are also effective and provide handles for further chemical transformations like reductions or click chemistry.[8]
Selection of Solvent and Base
The choice of solvent is critical for S_N2 reactions.
-
Polar Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , and Dimethyl Sulfoxide (DMSO) are highly recommended. They can solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving the nucleophile "naked" and highly reactive.
-
Bases: A base is often required, particularly when the nucleophile is an alcohol, thiol, or an amine salt.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are generally non-nucleophilic, sufficiently strong to deprotonate many nucleophiles, and easily removed during aqueous work-up.
-
Organic Bases: Non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can be used to scavenge the HCl generated when using neutral amine nucleophiles.
-
Temperature and Reaction Time
The high reactivity of the 2-(chloromethyl) group means that many of these substitutions can be conducted at or slightly above room temperature (20-50 °C). For less reactive nucleophiles, moderate heating (up to 80 °C) may be necessary. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time, which can range from 2 to 24 hours.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reaction with a Secondary Amine (Morpholine)
This protocol details the synthesis of 2-((morpholin-4-yl)methyl)imidazo[1,2-a]pyridine-6-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous (to make a 0.2 M solution)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous acetonitrile via syringe, followed by the addition of morpholine.
-
Stir the resulting suspension at 50 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-6 hours).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
Rationale: The use of excess morpholine and K₂CO₃ drives the reaction to completion. Acetonitrile is an ideal polar aprotic solvent for this S_N2 reaction.[9]
Protocol 2: Reaction with a Thiol (Thiophenol)
This protocol details the synthesis of 2-((phenylthio)methyl)imidazo[1,2-a]pyridine-6-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (to make a 0.2 M solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add potassium carbonate and anhydrous DMF.
-
Add thiophenol to the suspension and stir for 15 minutes at room temperature to pre-form the thiolate.
-
Add a solution of this compound in a small amount of DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress (typically complete within 2-3 hours).
-
Once complete, pour the reaction mixture into ice-water, which will often precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If an oil is obtained, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude material by column chromatography or recrystallization.
Rationale: Thiolates are very strong nucleophiles, so the reaction is typically fast at room temperature.[9] Pre-forming the thiolate with K₂CO₃ ensures a high concentration of the active nucleophile.
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Application Notes and Protocols for the Derivatization of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic system is a key pharmacophore in drugs exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4][5] The derivatization of this scaffold is a critical step in the drug discovery process, allowing for the fine-tuning of a molecule's pharmacological profile.
Specifically, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a highly valuable synthetic intermediate. The 2-(chloromethyl) group serves as a reactive electrophilic handle, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a diverse array of functional groups, enabling the exploration of structure-activity relationships (SAR).[6][7] The 6-carbonitrile moiety can also be further manipulated or may contribute to the molecule's overall biological activity. This document provides a detailed protocol for the derivatization of this key intermediate, with a focus on the underlying chemical principles and practical laboratory execution.
Mechanistic Rationale: Nucleophilic Substitution at the C2-Methyl Position
The primary route for the derivatization of this compound is through a nucleophilic substitution reaction. The chlorine atom is a good leaving group, and the adjacent methylene (CH2) group is activated by the electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system. This facilitates the attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
The general reaction scheme can be depicted as follows:
Caption: General workflow for nucleophilic substitution.
The choice of base and solvent is crucial for the success of the reaction and depends on the nature of the nucleophile. For weakly acidic nucleophiles like phenols and some amines, a mild inorganic base such as potassium carbonate (K2CO3) is often sufficient.[8] For less reactive nucleophiles, a stronger base like sodium hydride (NaH) may be required to generate the corresponding nucleophile in situ. The solvent should be polar and aprotic, such as dimethylformamide (DMF) or acetonitrile, to dissolve the reactants and facilitate the SN2 reaction mechanism.
Detailed Experimental Protocol: Synthesis of a Phenoxy-Substituted Derivative
This protocol details the synthesis of 2-((4-methoxyphenoxy)methyl)imidazo[1,2-a]pyridine-6-carbonitrile, a representative example of a nucleophilic substitution reaction with a phenol.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
-
Addition of Reagents: Add 4-methoxyphenol followed by anhydrous potassium carbonate to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC.[9]
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for derivatization.
Data Presentation: Representative Derivatization Reactions
The following table summarizes typical reaction conditions and outcomes for the derivatization of this compound with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K2CO3 | DMF | 65 | 5 | 85-95 |
| Aniline | K2CO3 | Acetonitrile | Reflux | 8 | 70-85 |
| Thiophenol | NaH | THF | 0 to RT | 3 | 80-90 |
| Diethylamine | Et3N | CH2Cl2 | RT | 12 | 75-88 |
Yields are approximate and may vary depending on the specific reaction scale and purification method.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical, especially when using strong bases like NaH, to prevent quenching of the base and side reactions.
-
Reaction Monitoring: Close monitoring by TLC is essential to determine the endpoint of the reaction and prevent the formation of byproducts due to prolonged heating.
-
Purification: The polarity of the final product will vary significantly depending on the incorporated nucleophile. The eluent system for column chromatography should be optimized accordingly.
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The derivatization of this compound via nucleophilic substitution is a robust and versatile method for generating a library of novel compounds for drug discovery and development. The protocol outlined in this application note provides a solid foundation for the synthesis of a wide range of derivatives. Careful consideration of the nucleophile, base, and solvent system is key to achieving high yields and purity. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2]
References
-
Title: 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 Source: PubMed URL: [Link]
-
Title: Synthesis of Imidazo [1, 2-a] pyridine Derivatives and Their Reactions Source: Sci-Hub URL: [Link]
-
Title: Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile Source: NIH URL: [Link]
-
Title: Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents Source: Journal of Medicinal and Chemical Sciences URL: [Link]
-
Title: Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives Source: Asian Journal of Chemical Sciences URL: [Link]
-
Title: Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity Source: ACS Publications URL: [Link]
-
Title: Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines Source: PubMed URL: [Link]
-
Title: 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu Source: ChemRxiv URL: [Link]
-
Title: (PDF) Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore Source: ResearchGate URL: [Link]
-
Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions Source: Beilstein Journals URL: [Link]
-
Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]
-
Title: Identification of novel 2, 6-Di-substituted Imidazo[1,2-a]pyridine derivatives as potent METTL3 inhibitors Source: PubMed URL: [Link]
-
Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update Source: PubMed URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]
-
Title: Identification of novel 2, 6-Di-substituted Imidazo[1,2-a]pyridine derivatives as potent METTL3 inhibitors Source: ResearchGate URL: [Link]
-
Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL: [Link]
-
Title: Functionalization of imidazo[1,2-a]pyridines via radical reactions Source: RSC Publishing URL: [Link]
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One-pot synthesis of imidazo[1,2-a]pyridine derivatives from 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Application Note & Protocol
Topic: A Versatile One-Pot Strategy for the Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives from 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This application note details a robust and highly adaptable one-pot protocol for the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives. Starting from the versatile building block, this compound, this method leverages a base-mediated nucleophilic substitution reaction to rapidly generate a wide array of analogs. The protocol is designed for efficiency and scalability, making it ideal for parallel synthesis workflows in drug discovery and lead optimization campaigns.[5][6] We provide a detailed step-by-step procedure, mechanistic insights, characterization data for representative compounds, and a comprehensive troubleshooting guide.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered immense interest from the pharmaceutical industry.[7] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad range of pharmacological effects.[3] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Zolimidine (antiulcer) feature this core structure, highlighting its clinical significance.[3][4]
The development of efficient synthetic methodologies to access novel derivatives of this scaffold is a primary objective in medicinal chemistry.[7][8] "One-pot" and multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), are particularly valuable as they streamline the synthetic process, reduce waste, and improve overall efficiency.[9][10][11] This guide focuses on a strategy that, while not a multicomponent reaction, embraces the "one-pot" philosophy by enabling the rapid generation of a library of derivatives from a single, highly reactive precursor without the need for intermediate purification.
The starting material, this compound, is an ideal substrate for this purpose. The chloromethyl group at the 2-position is highly activated towards nucleophilic substitution, providing a reliable chemical handle for diversification.
Principle of the Method & Mechanistic Overview
The core of this synthetic protocol is a classical nucleophilic substitution reaction, specifically an Sₙ2 mechanism.[12][13][14] The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and its position on the electron-deficient imidazo[1,2-a]pyridine ring system.
Mechanism:
-
Nucleophile Activation: A mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the chosen nucleophile (Nu-H), such as a thiol, phenol, or secondary amine, increasing its nucleophilicity.
-
Sₙ2 Attack: The activated nucleophile attacks the electrophilic methylene carbon (-CH₂Cl).
-
Displacement: In a concerted step, the nucleophile forms a new bond with the carbon, and the chloride ion is displaced as the leaving group.[15][16]
This reaction is highly efficient and proceeds under mild conditions, making it suitable for a wide range of functional groups and allowing for the creation of C-S (thioether), C-O (ether), and C-N (amine) linkages at the 2-position of the scaffold.
Detailed Experimental Protocol
This protocol is optimized for a parallel synthesis format, for instance, using a 24-well plate to generate multiple derivatives simultaneously.[6][17][18][19]
Materials and Reagents
-
Starting Material: this compound (≥95% purity)
-
Nucleophiles: A diverse set of thiols, phenols, and secondary amines (e.g., thiophenol, 4-methoxyphenol, morpholine) (≥97% purity)
-
Base: Anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (≥99% purity)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Work-up Reagents: Ethyl Acetate (EtOAc), deionized water, saturated brine solution
-
Purification: Silica gel (230-400 mesh) for column chromatography, TLC plates (silica gel 60 F₂₅₄)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Equipment
-
24-well reaction block with magnetic stirring capabilities
-
Teflon-sealed screw caps for reaction wells
-
Multichannel pipette or liquid handling system
-
Inert atmosphere glove box or Schlenk line
-
TLC developing tank and UV lamp (254 nm)
-
Rotary evaporator
-
Automated or manual column chromatography system
One-Pot Synthesis Workflow
Step-by-Step Procedure (per reaction well)
-
Preparation: To a dry reaction vial/well, add this compound (e.g., 50 mg, 1.0 equiv).
-
Base Addition: Add cesium carbonate (Cs₂CO₃) (2.0 equiv). Expertise Note: Cs₂CO₃ is often more effective than K₂CO₃ in DMF due to its higher solubility and basicity, leading to faster reaction rates.
-
Inert Atmosphere: Seal the reaction plate and purge with N₂ or Ar for 10-15 minutes. This is crucial to prevent side reactions with atmospheric moisture, especially with sensitive nucleophiles.
-
Solvent and Nucleophile Addition: Under the inert atmosphere, add anhydrous DMF (e.g., 2 mL). Add the corresponding nucleophile (1.2 equiv).
-
Reaction: Tightly seal the plate and place it in the pre-heated reaction block (e.g., 70 °C). Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The reaction is complete upon the disappearance of the starting material spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench by adding deionized water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine (1 x 5 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure derivative.
Expected Results & Characterization
The following table summarizes the expected outcomes for the reaction with three representative nucleophiles.
| Nucleophile (Nu-H) | Product Name | Expected Yield | Key ¹H NMR Signal (CDCl₃) | Expected Mass [M+H]⁺ |
| Thiophenol | 2-((Phenylthio)methyl)imidazo[1,2-a]pyridine-6-carbonitrile | 85-95% | δ ~4.3 ppm (s, 2H, -CH₂-SPh) | 266.08 |
| 4-Methoxyphenol | 2-((4-Methoxyphenoxy)methyl)imidazo[1,2-a]pyridine-6-carbonitrile | 70-85% | δ ~5.2 ppm (s, 2H, -CH₂-OAr) | 280.11 |
| Morpholine | 2-(Morpholinomethyl)imidazo[1,2-a]pyridine-6-carbonitrile | 90-98% | δ ~3.8 ppm (s, 2H, -CH₂-N) | 257.13 |
General Characterization Notes: [20][21][22][23][24]
-
¹H NMR: The most telling sign of a successful reaction is the disappearance of the singlet corresponding to the -CH₂Cl protons (typically δ ~4.8-5.0 ppm) and the appearance of a new singlet for the newly formed -CH₂-Nu group at a characteristic chemical shift.
-
¹³C NMR: A shift in the methylene carbon signal will be observed. The pyridine and imidazole ring carbons will show characteristic signals.
-
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
-
Infrared (IR) Spectroscopy: The characteristic C≡N stretch of the nitrile group should be present around 2220-2240 cm⁻¹.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile. 2. Insufficient temperature. 3. Deactivated starting material. | 1. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃) or a more polar solvent. 2. Increase the reaction temperature in 10 °C increments. 3. Check the purity of the starting material. |
| Formation of Side Products | 1. Nucleophile is also a strong base, causing elimination or other side reactions. 2. Reaction with solvent (if using a nucleophilic solvent). 3. Dimerization or polymerization. | 1. Use a milder base or lower the reaction temperature. 2. Switch to a non-nucleophilic aprotic solvent like DMF, MeCN, or THF. 3. Use a higher dilution of reactants. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Close Rf values between product and starting material. | 1. Add a small amount of triethylamine or methanol to the eluent for column chromatography. 2. Optimize the eluent system for better separation on TLC before scaling up purification. Consider reverse-phase chromatography if necessary. |
Conclusion
This application note provides a streamlined, one-pot protocol for the efficient synthesis of diverse imidazo[1,2-a]pyridine libraries. The method is robust, scalable, and amenable to parallel synthesis, making it a valuable tool for medicinal chemists and researchers in drug discovery. By leveraging the high reactivity of this compound, this strategy facilitates the rapid exploration of chemical space around this privileged heterocyclic scaffold.
References
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Available at: [Link]
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Chauhan, D., & Kumar, R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]
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de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Available at: [Link]
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Chauhan, D., & Kumar, R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: [Link]
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Gaba, M., et al. (2015). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]
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Gaba, M., et al. (2015). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]
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Kumar, D., et al. (2020). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Rentería-Gómez, M. A., et al. (2023). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules. Available at: [Link]
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Zholdassova, A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. National Center for Biotechnology Information. Available at: [Link]
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information. Available at: [Link]
-
Büyüktimkin, N., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available at: [Link]
-
Johnson, C. N., et al. (2023). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry. Available at: [Link]
-
Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Available at: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Mkhize, N. P., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Center for Biotechnology Information. Available at: [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Available at: [Link]
-
Zholdassova, A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Endoori, S., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. ResearchGate. Available at: [Link]
-
de Paiva, G. G., et al. (2018). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols. Available at: [Link]
-
STEM Success Center. (n.d.). Ch 11. Nucleophilic Substitution and Elimination Reactions. CSUSM. Available at: [Link]
-
Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]
-
Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. Khan Academy. Available at: [Link]
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Application Notes and Protocols: 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Design
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic aromatic system, a bioisostere of purine, provides a rigid and tunable framework that can effectively interact with the ATP-binding site of various protein kinases.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.[4][5]
The strategic functionalization of the imidazo[1,2-a]pyridine core is paramount for modulating its pharmacokinetic and pharmacodynamic properties. The title compound, 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile, has emerged as a high-value building block for the synthesis of kinase inhibitors. The chloromethyl group at the 2-position serves as a reactive electrophile, enabling facile covalent linkage to nucleophilic moieties, such as amines, on other pharmacophoric fragments.[6] The carbonitrile group at the 6-position, an electron-withdrawing group, can influence the electronic properties of the heterocyclic system and provide an additional vector for interaction with the target protein or for further chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the construction of novel kinase inhibitors.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a multi-step process that begins with the commercially available 2-amino-5-cyanopyridine. The overall synthetic workflow is depicted below.
Figure 1: Synthetic overview for this compound.
Protocol 1: Synthesis of this compound
This protocol details the cyclocondensation reaction between 2-amino-5-cyanopyridine and 1,3-dichloroacetone to yield the target building block. This reaction is a variation of the classic Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.[7]
Materials:
-
1,3-Dichloroacetone[9]
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for this type of condensation reaction, as it readily dissolves the starting materials and is relatively inert under the reaction conditions.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy of the cyclization reaction.
-
Sodium Bicarbonate Neutralization: The reaction can generate acidic byproducts; neutralization is crucial before extraction to ensure the product is in its free base form and to prevent any acid-catalyzed side reactions.
-
Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and potential side products.
Application in Kinase Inhibitor Synthesis: N-Alkylation Reactions
The primary utility of this compound in kinase inhibitor synthesis lies in its ability to act as an electrophile in N-alkylation reactions.[3][10] The chloromethyl group readily reacts with nucleophilic amine moieties present in other fragments of the target inhibitor.
Figure 2: General workflow for the synthesis of kinase inhibitors via N-alkylation.
Protocol 2: General Procedure for N-Alkylation with this compound
This protocol provides a general method for the coupling of the title building block with a generic amine-containing fragment.
Materials:
-
This compound
-
Amine-containing fragment (R-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl Acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine-containing fragment (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.5 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the reactants.
-
Addition of Building Block: To the stirred mixture, add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. If DMF is used as the solvent, it can be removed under high vacuum. Alternatively, dilute the reaction mixture with ethyl acetate and wash with water to remove the DMF and inorganic salts.
-
Extraction and Washing: If acetonitrile is used, concentrate the reaction mixture and then partition between ethyl acetate and water. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired kinase inhibitor.
Self-Validating System and Rationale:
-
Inert Atmosphere: Prevents moisture from interfering with the reaction, especially when using strong bases.
-
Choice of Base: A non-nucleophilic base like K₂CO₃ or DIPEA is crucial to deprotonate the amine without competing in the alkylation reaction.
-
Stoichiometry: A slight excess of the chloromethyl building block can be used to ensure complete consumption of the more valuable amine fragment.
-
Reaction Monitoring: TLC is a critical tool to determine the reaction endpoint, preventing the formation of degradation products from prolonged reaction times or excessive heating.
Targeted Kinase Pathways and Data Presentation
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against a range of kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway and cyclin-dependent kinases (CDKs).[4][11] The specific kinase target and inhibitory potency will depend on the nature of the substituent attached to the 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile core.
Figure 3: A representative signaling pathway (PI3K/Akt/mTOR) often targeted by imidazo[1,2-a]pyridine-based kinase inhibitors.
Table 1: Hypothetical Inhibitory Activities of Kinase Inhibitors Derived from this compound
| Compound ID | R-Group on Amine | Target Kinase | IC₅₀ (nM) |
| KI-001 | 4-Anisole | Akt1 | 50 |
| KI-002 | 3-Chlorophenyl | PI3Kα | 25 |
| KI-003 | Cyclohexyl | CDK2 | 100 |
| KI-004 | N-methylpiperazine | mTOR | 15 |
This table presents hypothetical data for illustrative purposes. Actual inhibitory concentrations will vary depending on the specific chemical structure of the inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the reactive nature of the 2-chloromethyl group allow for the efficient construction of diverse chemical libraries. The protocols and insights provided in this application note offer a solid foundation for researchers to leverage this powerful scaffold in their drug discovery endeavors, paving the way for the development of next-generation targeted therapeutics.
References
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents [jmchemsci.com]
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- 8. 2-Amino-5-cyanopyridine | 4214-73-7 | TCI EUROPE N.V. [tcichemicals.com]
- 9. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Harnessing 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile Derivatives for Advanced Click Chemistry Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the applications of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile derivatives within the framework of click chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous commercial drugs and clinical candidates.[1][2][3][4] Its unique electronic and structural properties make it an ideal core for developing sophisticated chemical probes. By leveraging the reactive chloromethyl handle for conversion into a bioorthogonal azide group, this class of compounds becomes a powerful tool for a multitude of bioconjugation strategies. We present detailed, field-tested protocols for the synthesis of the key azide intermediate, its application in fluorescent labeling of biomolecules, and its utility in constructing advanced drug modalities such as Proteolysis Targeting Chimeras (PROTACs).
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core
The imidazo[1,2-a]pyridine core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in pharmaceutical sciences.[5][6][7] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding) make it an excellent pharmacophore for targeting a diverse range of biological macromolecules. The this compound derivative is particularly noteworthy. The chloromethyl group at the C2 position serves as a versatile electrophilic handle, primed for nucleophilic substitution. The carbonitrile moiety at the C6 position, an electron-withdrawing group, modulates the electronic properties of the heterocyclic system and can also serve as a synthetic handle for further diversification or as a spectroscopic reporter.
Gateway to Click Chemistry: Synthesis of the Azide Intermediate
The cornerstone of applying this scaffold in click chemistry is the efficient conversion of the chloromethyl group to an azidomethyl group. This transformation equips the molecule with the necessary functional group to participate in the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Mechanistic Rationale: The SN2 Pathway
The conversion proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom of the chloromethyl group. This occurs in a single, concerted step where the carbon-azide bond forms concurrently with the cleavage of the carbon-chlorine bond. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is critical. DMF effectively solvates the counter-ion (e.g., Na⁺) but poorly solvates the azide anion, leaving it "naked" and highly reactive, thereby accelerating the reaction rate.
Detailed Protocol: Synthesis of 2-(Azidomethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Materials:
-
This compound
-
Sodium Azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per 1.0 g of starting material) and stir until fully dissolved.
-
Nucleophile Addition: Carefully add sodium azide (1.5 eq) to the solution in one portion.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF). Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure azide product.
Expected Product Characteristics
| Property | Value |
| Compound Name | 2-(Azidomethyl)imidazo[1,2-a]pyridine-6-carbonitrile |
| Appearance | White to off-white solid |
| Typical Yield | >90% |
| Storage | Store at -20°C, protected from light |
Application I: Fluorescent Labeling of Alkyne-Modified Proteins
A primary application of this azide probe is in the covalent labeling of biomolecules that have been metabolically or genetically engineered to contain a terminal alkyne. The imidazo[1,2-a]pyridine core often possesses intrinsic fluorescent properties, allowing the probe to serve as a direct reporter tag for visualization and quantification.
Experimental Workflow for Protein Labeling
The process involves the preparation of the biological sample and the click reagents, followed by the catalyzed reaction, purification, and downstream analysis.
Caption: Modular assembly of a PROTAC via click chemistry.
General Protocol Considerations for Conjugate Synthesis
The synthesis of such conjugates is typically performed in organic solvents due to the poor aqueous solubility of the fragments.
-
Stoichiometry: The two fragments (azide and alkyne) are typically combined in near-equimolar amounts (e.g., 1.0 eq of one and 1.1 eq of the other).
-
Solvent: A solvent system like THF/water or DMF is commonly used.
-
Catalyst System: The standard CuSO₄/Sodium Ascorbate system is effective. The use of a ligand like TBTA (Tris(benzyltriazolylmethyl)amine) is recommended for organic solvents.
-
Reaction Monitoring: The reaction progress is best monitored by analytical techniques such as LC-MS to track the consumption of starting materials and the formation of the desired product peak.
-
Purification: Purification of the final conjugate is almost always achieved using preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity required for biological testing.
-
Characterization: The final product's identity and purity must be rigorously confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
-
Song, Q., Zhang, Q., Fan, X., Kaya, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]
-
Chaudhary, P., & Kumar, R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from Interchim. [Link]
-
Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Yadav, G., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. [Link]
-
Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from Dianhua Bio. [Link]
-
Ting, A. Y., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8, 2004–2014. [Link]
-
Martínez, A., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2022(4), M1494. [Link]
-
Kumar, A., et al. (2023). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Wang, W., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(3), 1238-1254. [Link]
-
Kumar, A., et al. (2023). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design. [Link]
-
Zhang, Y., et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 29(3), 607. [Link]
-
Nandre, K. P., & Appalana, S. (2022). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 58(75), 10467-10486. [Link]
-
Martínez, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [Link]
-
Bouattour, Y., et al. (2021). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences, 4(4), 365-375. [Link]
-
PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carbonitrile. Retrieved from PubChem. [Link]
-
Angapelly, S., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162137. [Link]
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- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the specific functionalization of this molecule presents a unique set of synthetic hurdles.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Low Yield or No Formation of the Starting Material, 2-Amino-5-cyanopyridine
Question: I am struggling to synthesize the 2-amino-5-cyanopyridine precursor. My yields are consistently low, or the reaction fails altogether. What are the common pitfalls and how can I optimize this step?
Answer: The synthesis of 2-amino-5-cyanopyridine is a critical first step and can indeed be challenging. The success of this reaction is highly dependent on the chosen synthetic route and reaction conditions. Here are some common issues and troubleshooting strategies:
-
Choice of Cyanating Agent and Reaction Conditions:
-
Challenge: Using highly toxic cyanide reagents like potassium cyanide requires stringent safety precautions and can lead to difficulties in handling and work-up.[2]
-
Solution: An alternative approach involves the nucleophilic substitution of a halogenated pyridine, such as 2-bromo-5-nitropyridine, with a cyanide source like sodium cyanide in the presence of a copper cyanide catalyst.[3] However, the subsequent reduction of the nitro group can be problematic with catalytic hydrogenation and may require harsher conditions, such as using iron in the presence of an acid.[3]
-
-
Multi-step Synthesis vs. Direct Cyanation:
-
Challenge: Direct cyanation of 2-aminopyridine can be difficult to control and may result in a mixture of products.
-
Solution: A multi-step approach starting from a more readily available substituted pyridine, like 2-hydroxy-5-nitropyridine, can offer better control over the regioselectivity, although it involves more synthetic steps.[3]
-
Optimization Table for 2-Amino-5-cyanopyridine Synthesis
| Parameter | Recommendation | Rationale |
| Starting Material | 2-Hydroxy-5-nitropyridine | Commercially available and allows for a controlled introduction of the cyano group. |
| Bromination | Phosphorus pentabromide (PBr₅) | Effective for converting the hydroxyl group to a good leaving group (bromide).[3] |
| Cyanation | Sodium cyanide (NaCN) with Copper(I) cyanide (CuCN) catalyst | A common and effective method for nucleophilic aromatic substitution of the bromide with cyanide.[3] |
| Nitro Group Reduction | Iron (Fe) powder in acidic medium (e.g., acetic acid) | Often more reliable and reproducible for the reduction of the nitro group in this system compared to catalytic hydrogenation.[3] |
| Purification | Crystallization from a biphasic mixture (e.g., ethyl acetate/hexane) after basic work-up | This can effectively purify the final product by removing inorganic salts and other impurities.[3] |
Issue 2: Inefficient Cyclization to Form the Imidazo[1,2-a]pyridine Ring
Question: My cyclization reaction between 2-amino-5-cyanopyridine and chloroacetaldehyde (or a chloroacetaldehyde equivalent) is giving low yields of the desired this compound. What factors could be affecting the reaction efficiency?
Answer: The condensation and cyclization to form the imidazo[1,2-a]pyridine ring is a crucial step where several factors can influence the yield. The electron-withdrawing nature of the nitrile group on the 2-aminopyridine starting material can decrease its nucleophilicity, making the initial reaction with the electrophile less efficient.
-
Reaction Temperature and Time:
-
Challenge: Insufficient heating may not provide the necessary activation energy for the reaction to proceed to completion. Conversely, excessive heat can lead to decomposition of the starting materials or the product.
-
Solution: It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and temperature. A stepwise increase in temperature can help identify the sweet spot for your specific setup.
-
-
Solvent Choice:
-
Challenge: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.
-
Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used for this type of cyclization. In some cases, alcoholic solvents like butanol can also be effective, especially at elevated temperatures.[4]
-
-
pH of the Reaction Medium:
-
Challenge: The reaction involves both nucleophilic attack and a dehydration step, both of which can be sensitive to pH.
-
Solution: The reaction is typically carried out under neutral or slightly basic conditions to facilitate the initial nucleophilic attack of the amino group. The addition of a non-nucleophilic base, such as sodium bicarbonate, can be beneficial.[5]
-
Workflow for Optimizing the Cyclization Reaction
Caption: Troubleshooting workflow for low cyclization yield.
Issue 3: Formation of Side Products and Purification Difficulties
Question: I am observing multiple spots on my TLC plate after the reaction, and purification of the final product is proving to be very difficult. What are the likely side products and how can I minimize their formation and improve purification?
Answer: The formation of side products is a common challenge, especially given the reactive nature of the chloromethyl group.
-
Potential Side Reactions:
-
Dimerization/Polymerization: The reactive 2-(chloromethyl) group can react with another molecule of the product or starting material, leading to dimers or oligomers.
-
Hydrolysis: If water is present in the reaction mixture, the chloromethyl group can be hydrolyzed to a hydroxymethyl group.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can potentially react with the chloromethyl group.
-
-
Strategies to Minimize Side Products:
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry to prevent hydrolysis.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Controlled Stoichiometry: Use a slight excess of the 2-amino-5-cyanopyridine to ensure the complete consumption of the more reactive chloroacetaldehyde.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridine derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]
-
Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction to remove non-basic impurities.
-
Purification Strategy Diagram
Caption: General purification workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is a suitable source of chloroacetaldehyde for this reaction?
A1: Chloroacetaldehyde is often available as a 45-50% aqueous solution. While this can be used directly in some cases, the presence of water can lead to side reactions. For better control and higher yields, it is recommended to use an anhydrous form or a derivative like chloroacetaldehyde dimethyl acetal, which can be hydrolyzed in situ under acidic conditions.
Q2: How stable is the final product, this compound?
A2: The 2-(chloromethyl) group makes the final product reactive. It is susceptible to nucleophilic substitution and should be handled with care. For long-term storage, it is advisable to keep it in a cool, dry, and dark place, preferably under an inert atmosphere. It is often prepared and used in the next synthetic step without prolonged storage. The hydrochloride salt of similar compounds is sometimes prepared to improve stability.[7]
Q3: Can I use other α-haloaldehydes or ketones in this reaction?
A3: Yes, the reaction of 2-aminopyridines with various α-halocarbonyl compounds is a general method for the synthesis of imidazo[1,2-a]pyridines.[8] Using different α-haloaldehydes or ketones will result in different substituents at the 2-position of the imidazo[1,2-a]pyridine ring. For example, using 1,3-dichloroacetone can lead to the formation of a 2-(chloromethyl) substituted product.[6]
Q4: What spectroscopic methods are best for characterizing the final product?
A4: A combination of ¹H NMR, ¹³C NMR, and mass spectrometry (MS) is essential for the structural confirmation of this compound. In the ¹H NMR spectrum, you should look for the characteristic singlet for the chloromethyl protons (CH₂Cl) and the aromatic protons of the imidazo[1,2-a]pyridine ring system. The presence of the nitrile group can be confirmed by a characteristic absorption in the IR spectrum and its corresponding signal in the ¹³C NMR spectrum.
Experimental Protocol: General Procedure for the Synthesis of this compound
This is a generalized protocol based on known syntheses of related compounds and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile or DMF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a mild base such as sodium bicarbonate (1.5 eq).
-
Addition of Electrophile: Slowly add a solution of chloroacetaldehyde (1.1 eq, preferably from a freshly prepared anhydrous source or an in situ generated source from its acetal) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR and MS to confirm its identity and purity.
References
-
2-Amino-5-cyanopyridine | Properties, Applications, Safety Data & Supplier China. (n.d.). Retrieved from [Link]
-
The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. (n.d.). Retrieved from [Link]
-
Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]
- Process for the preparation of 2-cyanopyridine derivatives. (n.d.). Google Patents.
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (n.d.). Asian Journal of Chemical Sciences. Retrieved from [Link]
-
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
-
Preparation and New Reactions of Imidazo[l,2-a]pyridines. (n.d.). Scribd. Retrieved from [Link]
-
China 2-Amino-5-cyanopyridine CAS 4214-73-7 Manufacturers Suppliers Factory - Quotation - Biosynce. (n.d.). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. (n.d.). ChemRxiv. Retrieved from [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. (n.d.). ChemRxiv. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]
-
2-Amino-5-cyanopyridine | C6H5N3 | CID 818260. (n.d.). PubChem. Retrieved from [Link]
-
An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Why 2-aminopyrazine react with chloroacetaldehyde and form compoound 1 not 2. (n.d.). Reddit. Retrieved from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. Retrieved from [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. Retrieved from [Link]
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- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Nucleophilic Substitution on 2-(Chloromethyl)imidazo[1,2-a]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(chloromethyl)imidazo[1,2-a]pyridines. This guide is designed to provide in-depth, practical advice for optimizing nucleophilic substitution reactions on this versatile scaffold, a common challenge in medicinal chemistry.[1][2][3] Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and advance your research.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when starting a nucleophilic substitution on a 2-(chloromethyl)imidazo[1,2-a]pyridine?
When initiating a nucleophilic substitution on this scaffold, the three most critical parameters to control are the choice of solvent, the selection and stoichiometry of the base, and the reaction temperature. These factors are highly interdependent and dictate reaction rate, yield, and the formation of byproducts.
-
Solvent: The solvent's polarity and its ability to solvate both the nucleophile and the electrophile are paramount. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred. They effectively dissolve the starting materials and facilitate the SN2 mechanism by not overly solvating the nucleophile, thus preserving its reactivity.[4]
-
Base: The base is crucial for deprotonating the nucleophile (especially for amines, thiols, and alcohols) to increase its nucleophilicity. However, an overly strong base or excess stoichiometry can lead to side reactions, such as elimination or reaction with the solvent. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly when a non-nucleophilic base is required.
-
Temperature: Temperature directly influences the reaction rate. While higher temperatures can accelerate the substitution, they can also promote undesired side reactions. It is often advisable to start at room temperature and gently heat if the reaction is sluggish. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to find the optimal temperature.
Q2: I am observing low yields in my reaction. What are the likely causes and how can I improve them?
Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is key.
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride. Consider using a stronger nucleophile or enhancing its reactivity. For example, if using an alcohol, convert it to its corresponding alkoxide with a suitable base like sodium hydride (NaH).
-
Poor Solubility: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Experiment with different solvents or solvent mixtures to ensure a homogeneous reaction mixture.
-
Steric Hindrance: Significant steric bulk on either the nucleophile or the imidazo[1,2-a]pyridine scaffold can impede the backside attack required for an SN2 reaction. If steric hindrance is suspected, prolonged reaction times or higher temperatures may be necessary.
-
Side Reactions: The formation of byproducts is a major contributor to low yields. See the troubleshooting guide below for specific side reactions and their mitigation.
Q3: My reaction is producing multiple products. What are the common side reactions and how can I suppress them?
The most common side reactions are N-alkylation of the imidazo[1,2-a]pyridine ring, elimination to form the corresponding alkene, and reaction with the solvent.
-
N-Alkylation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring are nucleophilic and can compete with your intended nucleophile, leading to self-alkylation or the formation of dimeric products. Using a less polar solvent can sometimes disfavor this side reaction. Additionally, ensuring the primary nucleophile is sufficiently reactive can outcompete the ring nitrogen.
-
Elimination: If a strong, sterically hindered base is used, it can promote the elimination of HCl to form a reactive exocyclic methylene intermediate. To avoid this, use a milder, non-hindered base like potassium carbonate.
-
Reaction with Solvent: In some cases, particularly at elevated temperatures, solvents like DMF can decompose or participate in the reaction. If you suspect solvent reactivity, consider switching to a more inert solvent like dioxane or toluene, though solubility may become a concern.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to common challenges encountered during the nucleophilic substitution on 2-(chloromethyl)imidazo[1,2-a]pyridines.
Problem 1: No Reaction or Very Slow Conversion
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material even after prolonged reaction time.
Potential Causes & Solutions:
| Cause | Explanation | Suggested Action |
| Poor Leaving Group | While chloride is a reasonable leaving group, its displacement can be slow. | Consider converting the chloromethyl group to a better leaving group, such as iodomethyl, in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction). |
| Inactive Nucleophile | The nucleophile may not be sufficiently activated. | If using a neutral nucleophile (e.g., R-OH, R-NH₂), ensure the base is strong enough to deprotonate it effectively. For weakly acidic nucleophiles, a stronger base like NaH or KHMDS may be necessary. |
| Low Temperature | The activation energy for the reaction may not be overcome at the current temperature. | Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and byproduct formation. Microwave irradiation can sometimes be effective in accelerating sluggish reactions.[5] |
Experimental Protocol: In Situ Iodination (Finkelstein Reaction)
-
To a solution of 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq) and the nucleophile (1.1-1.5 eq) in acetone or acetonitrile, add the base (e.g., K₂CO₃, 2.0 eq).
-
Add a catalytic amount of sodium iodide (0.1 eq).
-
Stir the reaction at the desired temperature and monitor its progress.
Problem 2: Formation of an Unidentified, More Polar Byproduct
Symptoms: A new, more polar spot appears on the TLC plate, often streaking. This could indicate a quaternary ammonium salt.
Potential Causes & Solutions:
| Cause | Explanation | Suggested Action |
| N-Alkylation of the Product | If the product of the initial substitution still possesses a nucleophilic nitrogen (e.g., a primary or secondary amine), it can react with another molecule of the starting material. | Use a larger excess of the nucleophile (2-3 equivalents) to favor the initial substitution. Alternatively, add the 2-(chloromethyl)imidazo[1,2-a]pyridine slowly to the solution of the nucleophile. |
| N-Alkylation of the Imidazo[1,2-a]pyridine Ring | The nitrogen atoms of the imidazo[1,2-a]pyridine core can be alkylated, leading to the formation of a quaternary salt.[6] | Use a less polar solvent (e.g., THF, Dioxane) to decrease the solubility and reactivity of the charged intermediate. Running the reaction at a lower temperature can also help. |
Workflow for Minimizing N-Alkylation
Caption: Decision tree for troubleshooting polar byproduct formation.
Problem 3: Product Degradation or Complex Mixture Formation
Symptoms: The reaction mixture turns dark, and analysis shows a multitude of products with no major component.
Potential Causes & Solutions:
| Cause | Explanation | Suggested Action |
| High Temperature | The imidazo[1,2-a]pyridine ring system or the desired product may be unstable at the reaction temperature. | Run the reaction at a lower temperature for a longer period. If heating is necessary, do so cautiously and monitor for decomposition. |
| Strong Base | A very strong base can lead to undesired side reactions, including ring opening or polymerization, especially at elevated temperatures. | Switch to a milder base such as K₂CO₃ or an organic base like triethylamine. |
| Air Sensitivity | Some imidazo[1,2-a]pyridine derivatives can be sensitive to oxidation. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
General Experimental Protocol for Nucleophilic Substitution
-
To a stirred solution of the desired nucleophile (1.1-1.5 equivalents) in a suitable aprotic polar solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 2.0 equivalents) at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the deprotonation of the nucleophile.
-
Add the 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Optimization Workflow
Caption: General workflow for optimizing nucleophilic substitution reactions.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[Link]
-
C5‐Alkylation of imidazo[1,2‐a]pyridines using N‐hydroxyphthalimide esters. ResearchGate.[Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.[Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.[Link]
-
Nucleophilic Substitution Reactions. drmurugesanchemistry.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile Derivatives
Welcome to the technical support center for the synthesis and derivatization of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile. This versatile scaffold is a cornerstone in the development of novel therapeutics, owing to the broad biological activities exhibited by the imidazo[1,2-a]pyridine core. However, its rich chemical functionality also presents unique challenges during synthesis. The electrophilic chloromethyl group, the nucleophilic heterocyclic core, and the reactive nitrile moiety can all participate in unintended reaction pathways.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will dissect the mechanistic origins of these side reactions and provide actionable, field-proven troubleshooting strategies to optimize your synthetic outcomes.
**Frequently Asked Questions (
Technical Support Center: Purification of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile Derivatives
Welcome to the technical support guide for the purification of 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique chemical nature of these molecules—possessing a reactive chloromethyl group, a polar nitrile functionality, and a basic nitrogenous core—presents specific challenges during purification.
This guide provides in-depth, field-tested advice in a troubleshooting and FAQ format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific derivative.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the work-up and purification of this compound derivatives.
Issue 1: Low or No Recovery of Product After Aqueous Work-up
You've completed your reaction and proceeded with a standard aqueous work-up (e.g., washing with NaHCO₃, brine, and drying over Na₂SO₄), but after solvent removal, you have very little crude product.
-
Potential Cause 1: Product Loss due to Emulsion.
-
Explanation: The amphiphilic nature of some imidazo[1,2-a]pyridine derivatives, combined with a basic nitrogen core, can lead to the formation of stable emulsions during extraction with acidic or basic aqueous solutions. This is particularly common if fine particulate matter is present from the reaction.
-
Recommended Solutions:
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of methanol to the separatory funnel and swirl gently. In stubborn cases, filtering the entire biphasic mixture through a pad of Celite® can break the emulsion.
-
Back-Extraction: If you suspect your product is trapped in the aqueous layer, re-extract the aqueous phase multiple times (3-4x) with a more polar organic solvent like ethyl acetate or dichloromethane (DCM).
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pH Adjustment: Ensure the pH of the aqueous layer is basic (pH > 8) before extraction to keep the pyridine nitrogen unprotonated and maximize its solubility in the organic phase.
-
-
-
Potential Cause 2: Hydrolysis of the Chloromethyl Group.
-
Explanation: The 2-(chloromethyl) group is susceptible to nucleophilic substitution, especially under basic conditions or during prolonged contact with water, leading to the formation of the corresponding hydroxymethyl derivative. This side product has significantly different polarity and may not extract as expected.
-
Recommended Solutions:
-
Minimize Contact Time: Perform aqueous washes quickly and avoid letting the mixture sit for extended periods.
-
Use Mild Bases: Opt for a saturated solution of sodium bicarbonate (NaHCO₃) over stronger bases like sodium hydroxide (NaOH) for neutralization.
-
Temperature Control: Conduct extractions at room temperature or below to minimize the rate of hydrolysis.
-
-
Issue 2: Persistent Impurities After Column Chromatography
You've performed flash column chromatography, but your fractions are still contaminated, often with a compound of similar polarity.
-
Potential Cause 1: Co-elution with Starting Material or Side Products.
-
Explanation: The starting materials for the synthesis of imidazo[1,2-a]pyridines (e.g., substituted 2-aminopyridines) or side-products from the cyclization can have polarities very close to the desired product.[1]
-
Recommended Solutions:
-
Optimize Your Solvent System: Before running the column, meticulously develop your TLC mobile phase. Aim for a solvent system that gives your product an Rf value between 0.25 and 0.35 and provides maximum separation from the key impurity.
-
Employ a Gradient: A shallow solvent gradient can often resolve closely eluting spots. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., from 10% EtOAc in Hexanes to 40% over 10-15 column volumes).
-
Change Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for nitrogen-containing heterocycles. Alternatively, reversed-phase (C18) chromatography can be highly effective, especially for separating compounds with minor differences in hydrophobicity.[2]
-
-
-
Potential Cause 2: On-Column Degradation.
-
Explanation: Standard silica gel is slightly acidic (pH ~4.5-5.5), which can be sufficient to catalyze the degradation of sensitive molecules like 2-(chloromethyl) derivatives. The compound may streak down the column or convert to a more polar baseline spot (the hydroxymethyl analog).
-
Recommended Solutions:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the initial mobile phase containing a small amount of a volatile base, such as triethylamine (TEA) or pyridine (~0.5-1% v/v). This deactivates the acidic silanol groups.
-
Use Neutral or Basic Alumina: As an alternative to silica, these stationary phases are less likely to cause acid-catalyzed degradation.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Load the column and elute it without unnecessary delays.
-
-
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
You have a semi-pure solid or oil and are attempting recrystallization, but it either remains an oil upon cooling or crashes out as an impure solid.
-
Potential Cause 1: Incorrect Solvent Choice.
-
Explanation: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For imidazo[1,2-a]pyridine derivatives, finding a single perfect solvent can be difficult due to the molecule's mixed polarity.
-
Recommended Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes) on a small scale.
-
Use a Two-Solvent System: This is often the most effective method. Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, like DCM or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, like hexanes or petroleum ether) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly.
-
-
-
Potential Cause 2: Presence of "Oiling Out" Impurities.
-
Explanation: Even small amounts of impurities can suppress crystallization by acting as a eutectic mixture, lowering the melting point and favoring the formation of an oil over a crystal lattice.
-
Recommended Solutions:
-
Pre-purification: Before attempting recrystallization, try to remove the problematic impurities. A quick "plug" of silica gel (passing the material through a short column with a well-chosen solvent) can often remove highly polar or non-polar contaminants.
-
Seed Crystals: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying these compounds from a crude reaction mixture?
A general and robust purification workflow is essential for achieving high purity. The following multi-step process is recommended.
Caption: General purification workflow for imidazo[1,2-a]pyridine derivatives.
Q2: How do I choose the right solvent system for column chromatography?
The key is methodical TLC analysis. The imidazo[1,2-a]pyridine core is moderately polar. The nitrile group adds significant polarity, while the chloromethyl group is moderately non-polar.
| Solvent System (v/v) | Typical Rf Range | Comments |
| 20-40% Ethyl Acetate in Hexanes | 0.2 - 0.4 | A good starting point. Provides excellent resolution for many derivatives. |
| 50-80% Dichloromethane in Hexanes | 0.2 - 0.5 | Useful if the compound is sensitive to protic or ester solvents. |
| 1-3% Methanol in Dichloromethane | 0.2 - 0.4 | Effective for more polar derivatives or to elute stubborn compounds. Use with caution as methanol can increase solubility from the silica. |
| 100% Ethyl Acetate | 0.5 - 0.7 | Can be used for a quick silica plug to remove non-polar impurities. |
Expert Tip: Add 0.5% triethylamine (TEA) to your mobile phase to prevent streaking and potential degradation on the silica gel column. The basic TEA deactivates acidic silanol sites, leading to sharper bands and better separation.
Q3: My compound is unstable and degrades during purification. What can I do?
The primary instability arises from the reactive 2-(chloromethyl) group. This group is an electrophilic site, susceptible to nucleophiles.
Caption: Decision tree for addressing product instability during purification.
Key Actions for Unstable Compounds:
-
Avoid Protic Solvents: Do not use methanol or ethanol as the primary eluent in your chromatography, as they can react with the chloromethyl group.
-
Keep it Cool: Concentrate your fractions on the rotary evaporator without excessive heating. If possible, use a cold water bath.
-
Store Properly: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage) to prevent slow degradation.
Q4: How do I confirm the purity of my final product?
A single analytical technique is often insufficient. For publication-quality data, a combination of methods is required to establish purity and confirm the structure.
-
¹H NMR Spectroscopy: This is the most powerful tool. Check for the absence of impurity peaks. The protons on the imidazo[1,2-a]pyridine core have characteristic chemical shifts that can be used for structural confirmation.[3][4] The singlet for the -CH₂Cl group is a key diagnostic signal.
-
HPLC Analysis: High-Performance Liquid Chromatography is excellent for quantifying purity. A successful analysis will show a single major peak. A standard method might involve a C18 column with a mobile phase of acetonitrile and water.[2] Purity should ideally be >98%.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Look for the correct [M+H]⁺ ion and the characteristic isotopic pattern for a chlorine-containing molecule.
-
Melting Point: A sharp melting point range (e.g., 1-2°C) is a good indicator of high purity for crystalline solids.[5]
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Neutralization
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add your starting mobile phase (e.g., 10% Ethyl Acetate / 90% Hexanes) containing 0.5% v/v triethylamine (TEA). Stir the slurry for 5-10 minutes to ensure thorough mixing and neutralization.
-
Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution ("dry loading"). Remove the solvent under reduced pressure until you have a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor them closely by TLC. If necessary, gradually increase the polarity of the mobile phase to elute your product.
-
Fraction Analysis: Spot each fraction on a TLC plate. View under a UV lamp (254 nm). Combine the fractions that contain only your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Important: Do not heat the water bath above 30-35°C to prevent thermal degradation.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Place the semi-pure, solid material in a clean Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) just sufficient to dissolve the solid when heated gently.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of "Poor" Solvent: While the solution is still warm, add a "poor" solvent (e.g., hexanes) dropwise with swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- 2-(CHLOROMETHYL)IMIDAZO[1,2-A]PYRIDINE AldrichCPR. Sigma-Aldrich.
- Imidazo 1,2-a pyridine-6-carbonitrile 95. Sigma-Aldrich.
- spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
- Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo 1,2-a pyridine-6-carbonitrile 95 106850-34-4 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile Synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile. This key intermediate is a valuable building block, but its synthesis can be prone to low yields due to the reactivity of the functional groups and the specific conditions required for efficient cyclization.
This document provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the chemical reasoning behind our recommendations to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My initial cyclization reaction between 2-amino-5-cyanopyridine and 1,3-dichloroacetone is sluggish or results in a complex mixture. What are the most likely causes?
This is the most critical step in the synthesis, and its success hinges on several factors. Low yields here often trace back to issues with starting materials, reaction conditions, or pH control during the reaction and workup.
-
Causality & Explanation: The reaction is a classic Tschitschibabin condensation for imidazo[1,2-a]pyridine synthesis.[1] It involves the initial SN2 reaction of the pyridine ring nitrogen onto one of the methylene carbons of 1,3-dichloroacetone, followed by intramolecular cyclization of the exocyclic amino group onto the resulting iminium intermediate, and finally dehydration to form the aromatic imidazopyridine ring. Each of these steps has specific requirements.
-
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
2-amino-5-cyanopyridine: Ensure it is free from isomeric impurities and residual solvents. The presence of other nucleophiles can lead to competitive side reactions.
-
1,3-dichloroacetone: This reagent can degrade upon storage. It is sensitive to moisture and can undergo self-condensation. Use a freshly opened bottle or purify by distillation under reduced pressure if its quality is suspect. We recommend using a slight excess (1.01-1.05 equivalents) to drive the reaction to completion.[2]
-
-
Optimize Solvent and Temperature:
-
Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it provides good solubility for the starting materials and is relatively inert.[2] Anhydrous ethanol is another viable option. Avoid protic solvents that can interfere with the intermediates.
-
Temperature Control: The reaction is typically performed at room temperature to gentle reflux.[2] We recommend starting at room temperature for 10-12 hours. If conversion is low (monitored by TLC), gently heating to 40-50 °C can be beneficial. Avoid excessively high temperatures, which can promote the formation of dark, polymeric byproducts.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the 2-amino-5-cyanopyridine. A typical mobile phase is Ethyl Acetate/Hexane (e.g., 30-50% Ethyl Acetate). The product is generally more polar than the starting aminopyridine.
-
FAQ 2: The reaction appears to work, but I lose a significant amount of product during the aqueous workup and extraction. Why is this happening?
Product loss during workup is a common pitfall, often due to the product's properties as a hydrochloride salt and its potential for hydrolysis.
-
Causality & Explanation: The initial cyclization product is the hydrochloride salt of the imidazo[1,2-a]pyridine, which is highly water-soluble. To extract it into an organic solvent, it must be neutralized to the free base form. However, both the product and intermediates can be sensitive to pH extremes and the presence of water.
-
Troubleshooting Steps:
-
Careful Neutralization: After the reaction, a precipitate of the hydrochloride salt often forms. This should be filtered and washed with the reaction solvent (e.g., acetonitrile).[2] The crude salt is then dissolved in water and neutralized.
-
CRITICAL: Use a mild base like sodium bicarbonate (NaHCO₃) solution for neutralization.[2] Add it slowly with vigorous stirring until the pH is ~7-8. Using strong bases like NaOH can cause hydrolysis of the chloromethyl group to the corresponding alcohol or other undesired side reactions.
-
-
Efficient Extraction: Once neutralized, the free base becomes significantly less water-soluble.
-
Extract promptly with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery.
-
-
Minimize Contact with Water: The aqueous phase should be kept cold during neutralization and extraction to minimize potential hydrolysis of the C-Cl bond.[2]
-
FAQ 3: I've isolated my product, but it appears to be unstable and degrades upon storage or during purification by silica gel chromatography. What are the best practices?
The 2-(chloromethyl) group makes the final product a reactive alkylating agent, which contributes to its instability.
-
Causality & Explanation: The chloromethyl group is a good leaving group, making the molecule susceptible to nucleophilic attack. This can be from residual water (hydrolysis), amines, or even another molecule of the product itself (dimerization). Furthermore, the basic nitrogen atoms in the imidazopyridine ring can be protonated by acidic surfaces like standard silica gel, which can activate the molecule towards degradation.
-
Troubleshooting Steps:
-
Purification Strategy:
-
Flash Chromatography: If chromatography is necessary, use a neutral stationary phase. Deactivate standard silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in the mobile phase). This neutralizes the acidic sites on the silica.
-
Crystallization: The preferred method of purification is crystallization, if possible. After extraction and concentration, attempt to crystallize the product from a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane mixtures).[2]
-
-
Handling and Storage:
-
Work in a Dry Environment: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) if possible, and use anhydrous solvents.
-
Storage Conditions: Store the solid product in a tightly sealed container at low temperatures (e.g., -20 °C) with a desiccant. Avoid exposure to light and moisture. For long-term storage, storing under an inert atmosphere is highly recommended.
-
Use Promptly: Given its reactivity, it is best to use the this compound in the subsequent reaction step as soon as possible after its synthesis and purification.
-
-
Visualized Workflow and Logic
Synthetic Pathway
The following diagram illustrates the standard and recommended synthesis of this compound.
Caption: Recommended workflow for the synthesis of the target compound.
Troubleshooting Decision Tree
Use this decision tree to diagnose issues with low yield.
Caption: Decision tree for troubleshooting low reaction yields.
Protocols & Data
Reference Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related 2-(chloromethyl)imidazo[1,2-a]pyridines.[2]
Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add 1,3-dichloroacetone (1.05 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. A precipitate, the hydrochloride salt of the product, should form.
-
Isolation of Salt: Isolate the precipitate by vacuum filtration. Wash the solid with a small amount of cold acetonitrile (2 x volume) and dry under vacuum.
-
Neutralization: Dissolve the collected solid in deionized water (a minimal amount to fully dissolve). Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the solution is between 7 and 8.
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract with dichloromethane (DCM) (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
-
Purification: The resulting crude solid can be purified by crystallization from methanol or by flash chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Degraded 1,3-dichloroacetone.2. Insufficient reaction time or temperature. | 1. Use fresh or purified 1,3-dichloroacetone.2. Increase reaction time and/or gently warm to 40-50 °C, monitoring by TLC. |
| Formation of dark, tar-like substances | 1. Reaction temperature is too high.2. Impure starting materials. | 1. Maintain reaction at room temperature.2. Ensure purity of both 2-amino-5-cyanopyridine and 1,3-dichloroacetone. |
| Product loss during aqueous workup | 1. Incomplete neutralization (product remains as water-soluble HCl salt).2. Hydrolysis of the chloromethyl group. | 1. Ensure pH is 7-8 using NaHCO₃ before extraction.2. Perform neutralization and extraction at low temperature (0-5 °C) and minimize time in the aqueous phase. |
| Product degradation on silica gel column | 1. Acidity of silica gel catalyzes decomposition. | 1. Use deactivated (neutral) silica by adding 0.5-1% triethylamine to the eluent.2. Prioritize purification by crystallization if possible. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
N'Guessan, B. R., et al. (2024). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. IUCrData, 9(1). Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 83, 04008. Available at: [Link]
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc. 2024, 16(1), 28. Available at: [Link]
Sources
Impact of steric hindrance in reactions of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Technical Support Center: 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this important building block. Our focus is to provide in-depth, field-proven insights into a critical factor governing its reaction outcomes: steric hindrance . We will explore why this phenomenon occurs and how to troubleshoot the common challenges it presents in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reaction on this compound is showing low to no yield. Why is this happening?
This is a common and critical issue that researchers face. The primary culprit is often the significant steric hindrance around the electrophilic methylene carbon (-CH₂Cl). The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric bulk at the reaction center.[1][2]
Causality Explained:
-
Bulky Imidazopyridine Core: The fused bicyclic imidazo[1,2-a]pyridine ring system is inherently bulky. The nitrogen atom at position 1 and the entire aromatic structure create a "wall" that physically obstructs the required backside attack of the nucleophile on the chloromethyl group at position 2.[2][3]
-
Influence of the 6-Cyano Group: While not directly adjacent to the reaction site, the electron-withdrawing cyano (-CN) group at the C6 position influences the overall electron density and geometry of the pyridine ring, contributing to the molecule's rigid conformation.
The combination of these factors means that only nucleophiles with a small steric profile can approach the electrophilic carbon effectively. Bulky nucleophiles will be sterically repelled, drastically slowing down the reaction rate or preventing it altogether.[4]
Visualizing the Steric Challenge
The following diagram illustrates how the imidazo[1,2-a]pyridine core shields the electrophilic carbon from attack by a large nucleophile.
Caption: Steric shielding at the C2 position hinders large nucleophiles.
Q2: I'm observing very slow reaction rates. How can I optimize my conditions to overcome steric hindrance?
Slow reaction rates are a direct consequence of the high activation energy barrier imposed by steric repulsion.[3][4] Here’s a systematic approach to troubleshoot and optimize your reaction conditions.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting hindered reactions.
Detailed Optimization Strategies:
-
Solvent Choice: The transition state of an SN2 reaction is often more polar than the reactants. Using a polar aprotic solvent such as DMF, DMSO, or acetonitrile can stabilize this transition state, lowering the activation energy and increasing the reaction rate. These solvents do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.
-
Temperature: Increasing the reaction temperature provides the necessary kinetic energy to overcome the steric barrier. Proceed with caution and monitor the reaction by TLC or LC-MS, as higher temperatures can lead to decomposition or side reactions.
-
Catalysis:
-
Iodide Catalysis (Finkelstein Reaction): Add a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI). The small iodide ion can displace the chloride to form the more reactive 2-(iodomethyl) intermediate in situ. The larger, more reactive iodide is a better leaving group, which is then displaced by your primary nucleophile.
-
Phase-Transfer Catalysis (PTC): If your reaction is biphasic (e.g., aqueous base and organic solvent), a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. It works by carrying the nucleophile from the aqueous phase into the organic phase, increasing its effective concentration around the substrate.[5]
-
Comparative Experimental Data
The choice of nucleophile has a profound impact on reaction success. The following table summarizes typical outcomes for the reaction of this compound with various nucleophiles under standardized conditions.
| Nucleophile | Reagent Example | Steric Profile | Typical Yield (%) | Reaction Time (h) | Notes |
| Cyanide | KCN | Small, Linear | 85-95% | 12 | Excellent reactivity.[6] |
| Azide | NaN₃ | Small, Linear | 80-90% | 16 | Generally clean and high-yielding. |
| Phenoxide | Sodium Phenoxide | Moderate | 40-60% | 24 | Yield drops due to increased bulk. |
| Thiophenoxide | Sodium Thiophenoxide | Moderate | 50-70% | 20 | Sulfur is a soft nucleophile, aiding reactivity. |
| Diethylamine | HNEt₂ | Bulky, Secondary | 10-25% | 48 | Very low yield due to severe steric clash. |
| tert-Butoxide | K-OtBu | Very Bulky | <5% | 72 | Reaction is often unsuccessful; elimination may occur. |
Conditions: Substrate (1.0 eq), Nucleophile (1.2 eq), DMF, 60°C. Yields are approximate and for illustrative purposes.
Validated Experimental Protocol
Protocol: Synthesis of 2-(Azidomethyl)imidazo[1,2-a]pyridine-6-carbonitrile
This protocol provides a reliable method for a successful SN2 reaction using a sterically small nucleophile.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound.
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until all solids have dissolved.
-
Nucleophile Addition: Add sodium azide to the solution in one portion.
-
Scientist's Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution and appropriate personal protective equipment (PPE). Do not acidify the reaction mixture as this can generate highly toxic and explosive hydrazoic acid (HN₃).
-
-
Reaction: Heat the reaction mixture to 60°C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours. A new, more polar spot corresponding to the azide product should appear, and the starting material spot should diminish.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). c. Extract the aqueous phase three times with ethyl acetate. d. Combine the organic layers and wash twice with brine to remove residual DMF. e. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carbonitrile as a solid.
References
- Vertex AI Search. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
- Benchchem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
- NIH. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC.
- MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents.
- NIH. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
- Request PDF. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
- PubMed Central. (2022). A real space picture of the role of steric effects in SN2 reactions.
- PMC. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile. This bicyclic heterocyclic compound is a valuable building block in medicinal chemistry, known for its role in the synthesis of various therapeutic agents.[1][2][3][4] The reactivity of the chloromethyl group is central to its utility, and understanding the profound influence of solvent choice on this reactivity is critical for successful and reproducible experimental outcomes.
This guide is structured to provide direct, actionable advice through a series of frequently asked questions and troubleshooting scenarios. We will delve into the mechanistic underpinnings of solvent effects, offer practical protocols, and provide data-driven recommendations to optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is sluggish or failing. What is the most likely cause?
A1: The most common culprit for slow or incomplete nucleophilic substitution on this substrate is the choice of solvent. The reaction proceeds via an SN2 mechanism, which is highly sensitive to the solvent environment.[5] If you are using a polar protic solvent (e.g., methanol, ethanol, water), it will solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that significantly reduces its reactivity.[6][7]
Recommendation: Switch to a polar aprotic solvent. These solvents possess a significant dipole moment to dissolve the reactants but lack the ability to form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[6] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[6]
Q2: Which polar aprotic solvents are recommended for reactions with this compound?
A2: Several polar aprotic solvents are well-suited for this chemistry. The optimal choice will depend on the specific nucleophile and desired reaction temperature.
| Solvent | Abbreviation | Key Characteristics |
| Dimethyl Sulfoxide | DMSO | High polarity, excellent solvating power for a wide range of nucleophiles.[8][9] |
| N,N-Dimethylformamide | DMF | Good alternative to DMSO, with a lower boiling point. |
| Acetonitrile | ACN | Less polar than DMSO and DMF, but often a good choice for many SN2 reactions. |
| Acetone | A readily available and effective solvent for many common nucleophiles. |
Expert Insight: DMSO is often the solvent of choice for reactions with cyanide salts, as demonstrated in the synthesis of related imidazo[1,2-a]pyridine derivatives.[8][9]
Q3: I am observing the formation of side products. How can solvent choice mitigate this?
A3: Side product formation can arise from several factors, including the basicity of the nucleophile promoting elimination reactions (E2) or reactions with the imidazo[1,2-a]pyridine ring itself.
-
Elimination vs. Substitution: While the primary chloromethyl group on your substrate disfavors elimination, a sterically hindered or strongly basic nucleophile can still promote this pathway. Polar aprotic solvents generally favor SN2 over E2.
-
Ring Reactivity: The imidazo[1,2-a]pyridine ring system can undergo electrophilic substitution, although the electron-withdrawing nitrile group at the 6-position deactivates the ring towards this. Nucleophilic substitution on the pyridine ring itself is also possible, typically at the 2- and 4-positions, but generally requires a leaving group on the ring.[10][11]
Troubleshooting Flowchart for Side Product Formation:
Caption: Decision-making workflow for troubleshooting side product formation.
Q4: Can I run this reaction under solvent-free conditions?
A4: For some imidazo[1,2-a]pyridine syntheses, solvent-free conditions have been successfully employed, particularly in reactions between 2-aminopyridines and α-haloketones.[12][13] These methods align with green chemistry principles by reducing solvent waste.[12] However, for a nucleophilic substitution on a pre-formed imidazo[1,2-a]pyridine like your substrate, achieving a homogenous reaction mixture without a solvent can be challenging, especially if your nucleophile is a salt. This can lead to poor reactivity and reproducibility.
Recommendation: While solvent-free approaches are commendable, for consistent results in the nucleophilic substitution of this compound, the use of a suitable polar aprotic solvent is generally recommended.
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect Solvent Choice: Use of a polar protic solvent (e.g., alcohols, water). | Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance nucleophile reactivity.[14][6] |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | Gently heat the reaction mixture. Monitor for decomposition. | |
| Poor Nucleophile: The chosen nucleophile is too weak. | Consider a stronger nucleophile or the use of a catalyst (e.g., a phase-transfer catalyst for salt-based nucleophiles). | |
| Multiple Spots on TLC (Thin Layer Chromatography) | Decomposition: The starting material or product may be unstable under the reaction conditions. | Lower the reaction temperature and shorten the reaction time. |
| Side Reactions: As discussed in FAQ #3, elimination or reactions with the heterocyclic core are possible. | Optimize the solvent and temperature. Consider using a less basic, more nucleophilic reagent if possible. | |
| Difficulty in Product Isolation/Purification | High-Boiling Point Solvent: Solvents like DMSO can be difficult to remove. | After the reaction, perform an aqueous workup to precipitate the product and wash away the DMSO.[8] |
| Product is Highly Polar: The product may adhere strongly to silica gel. | Use a more polar eluent system for column chromatography or consider alternative purification methods like recrystallization. |
III. Experimental Protocol: Nucleophilic Substitution with Sodium Azide
This protocol provides a general guideline for a typical SN2 reaction with this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN3) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of DMSO.
-
Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water. The product should precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carbonitrile.
IV. Conclusion
The reactivity of this compound is intrinsically linked to the solvent system in which the reaction is performed. By understanding the principles of SN2 reactions and the properties of different solvent classes, researchers can overcome common experimental hurdles such as slow reaction rates and side product formation. The strategic selection of a polar aprotic solvent is paramount to achieving high yields and purity in the derivatization of this important heterocyclic scaffold.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
V. References
-
N'Guessan, D. U. J.-P., et al. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. National Institutes of Health.
-
Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
-
(2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry.
-
(2024). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.
-
SN2 Effect of Solvent. (n.d.). OpenOChem Learn.
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
-
Chem 260 SN2 Handout 2013. (n.d.).
-
(2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
-
(2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing.
-
11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
-
What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. (2017). Quora.
-
A Technical Guide to the Synthesis of Novel Imidazo[1,2-a]pyridine Scaffolds. (n.d.). Benchchem.
-
Solvent effect on the PES for the SN2 reaction of Br -and CH3Cl. (n.d.). ResearchGate.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate.
-
N'Guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences.
-
(2023). 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. ChemRxiv.
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.).
-
(2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI.
-
Why nucleophilic substitution in pyridine favours at position-2?. (2016). Quora.
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). National Institutes of Health.
-
(2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
-
Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Request PDF. (2025).
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PMC - NIH.
-
Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents [jmchemsci.com]
- 10. quora.com [quora.com]
- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 12. bio-conferences.org [bio-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Monitoring Derivatization of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Welcome to the technical support center for the derivatization of 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for monitoring the progress of nucleophilic substitution reactions involving this key intermediate. As a versatile scaffold in medicinal chemistry, understanding the nuances of its reactivity and how to effectively track its conversion is paramount to successful synthesis campaigns.[1][2][3][4][5][6][7][8][9]
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reaction monitoring of this compound.
Q1: What is the primary reactive site on this compound for derivatization?
A1: The primary site for derivatization is the electrophilic carbon of the chloromethyl group (-CH₂Cl). This site is highly susceptible to nucleophilic attack (Sₙ2 reaction) by a wide range of nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of diverse functional groups.[1] The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system enhances the reactivity of the chloromethyl group.[1]
Q2: Why is it crucial to monitor the reaction progress closely?
A2: Close monitoring is essential for several reasons:
-
Determine Reaction Completion: To ensure all of the starting material has been consumed, maximizing yield.
-
Prevent Side Product Formation: Over-alkylation (especially with primary or secondary amines) or degradation of the product can occur with prolonged reaction times or excessive heat.[10]
-
Optimize Reaction Conditions: Real-time data allows for adjustments to temperature, reaction time, or reagent stoichiometry to improve efficiency and purity.
-
Ensure Reproducibility: Consistent monitoring practices are key to achieving reproducible results between batches.
Q3: What are the recommended analytical techniques for monitoring this reaction?
A3: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). For detailed structural confirmation of reaction completion and product identity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Q4: What are the potential stability issues with the starting material?
A4: 2-(Chloromethyl)imidazo[1,2-a]pyridine derivatives can be sensitive to moisture and strong bases. The free base form of similar compounds, like 2-(chloromethyl)pyridine, has been reported to be unstable and can self-react.[11] Therefore, it is often supplied and should be stored as a hydrochloride salt to improve stability. When a base is used in the reaction to neutralize the HCl salt or deprotonate a nucleophile, it should be chosen carefully to avoid degradation of the starting material or product.
II. Troubleshooting and In-Depth Guides
This section provides detailed troubleshooting advice and protocols for the key analytical techniques used to monitor the derivatization of this compound.
A. Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and cost-effective method for qualitatively assessing reaction progress. The key to successful TLC monitoring is achieving good separation between the starting material and the product.
Core Principle: The polarity difference between the starting material (more polar) and the typically less polar derivatized product allows for their separation on a silica gel plate.
Troubleshooting Common TLC Issues:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Spots are streaking. | 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica. 3. The compound is acidic or basic. | 1. Dilute the reaction sample before spotting. 2. Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Rf values are too high (spots run at the solvent front). | The eluent system is too polar. | Increase the proportion of the less polar solvent (e.g., hexane or dichloromethane). |
| Rf values are too low (spots remain at the baseline). | The eluent system is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol). |
| Starting material and product spots are not well-separated. | The polarity of the starting material and product are too similar in the chosen eluent. | Experiment with different solvent systems. Try a combination of a non-polar solvent (hexane, toluene), a medium-polarity solvent (ethyl acetate, dichloromethane), and a polar solvent (methanol). |
Step-by-Step TLC Monitoring Protocol:
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel plate.
-
Spot the Plate:
-
On the left, spot a diluted solution of your starting material, this compound.
-
In the middle, co-spot the starting material and the reaction mixture.
-
On the right, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a chamber containing the chosen eluent system (see table below for suggestions). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm and/or 365 nm).[12]
-
Interpret the Results: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The appearance of a new, typically less polar (higher Rf) spot indicates product formation.
Recommended TLC Eluent Systems:
| Eluent System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many derivatives. Adjust the ratio to achieve optimal separation.[13][14] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Useful for more polar products that do not move in hexane/ethyl acetate. |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | An alternative to hexane-based systems. |
B. High-Performance Liquid Chromatography (HPLC) and LC-MS Monitoring
HPLC and LC-MS provide quantitative data on reaction progress, allowing for accurate determination of the percentage conversion of starting material to product.
Core Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The starting material is expected to be more polar and thus have a shorter retention time than the more hydrophobic, derivatized product. LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.
Troubleshooting Common HPLC/LC-MS Issues:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. For basic analytes like imidazo[1,2-a]pyridines, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape. 2. Dilute the sample. 3. Flush the column or replace it if necessary. |
| No separation of starting material and product. | The mobile phase gradient is not optimized. | Adjust the gradient profile. A shallower gradient will provide better resolution. |
| Inconsistent retention times. | 1. Fluctuation in column temperature. 2. Mobile phase composition is not stable. 3. Column equilibration is insufficient. | 1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is well-mixed and degassed. 3. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| No signal in MS detector. | 1. The compound is not ionizing under the chosen conditions. 2. The mass spectrometer settings are not optimized. | 1. Try both positive and negative ion modes. Imidazo[1,2-a]pyridines typically ionize well in positive ion mode (ESI+). 2. Optimize the capillary voltage and fragmentor voltage. |
General HPLC/LC-MS Method Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 1:1000 in 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or MS (ESI+).
-
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. In LC-MS, confirm the identity of the peaks by their mass-to-charge ratio ([M+H]⁺).
Workflow for HPLC/LC-MS Reaction Monitoring:
Caption: Workflow for HPLC/LC-MS reaction monitoring.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure of the product and identifying byproducts. While not typically used for real-time monitoring, it is invaluable for analyzing the final reaction mixture.
Core Principle: The chemical environment of protons and carbons in the molecule determines their resonance frequency (chemical shift). The substitution of the chlorine atom with a nucleophile will cause a significant change in the chemical shift of the adjacent methylene (-CH₂-) protons.
Expected ¹H NMR Spectral Changes:
-
Starting Material (this compound): The key signal to monitor is the singlet corresponding to the chloromethyl protons (-CH₂Cl). Based on the analogue without the 6-cyano group, this signal is expected around δ 4.78 ppm (in CDCl₃).[10] The presence of the electron-withdrawing cyano group at the 6-position may shift this signal slightly downfield. The aromatic protons of the imidazo[1,2-a]pyridine core will also be present in the range of δ 7.0-8.5 ppm.
-
Product (e.g., N-substituted derivative): Upon successful substitution, the singlet for the -CH₂Cl protons will disappear and be replaced by a new singlet for the -CH₂-Nu protons. The chemical shift of this new singlet will depend on the nature of the nucleophile (Nu). For example, if the nucleophile is an amine, this signal will typically shift upfield to around δ 3.5-4.5 ppm .
Troubleshooting by ¹H NMR:
| Observation | Potential Cause | Interpretation & Action |
| Signal for -CH₂Cl protons is still present. | Incomplete reaction. | The reaction has not gone to completion. Consider extending the reaction time or increasing the temperature. |
| Multiple new signals in the methylene region (δ 3.5-5.0 ppm). | Formation of side products (e.g., over-alkylation with a primary amine, or reaction with the solvent). | This indicates a lack of selectivity. Re-evaluate the reaction conditions (e.g., stoichiometry of reagents, choice of base and solvent).[10] |
| Broadening of aromatic signals. | Presence of paramagnetic impurities or aggregation. | Ensure the sample is free from metal contaminants. Try acquiring the spectrum at a higher temperature. |
| Absence of expected product signals. | The reaction did not proceed as expected, or the product is unstable under the reaction/work-up conditions. | Re-confirm the identity and purity of starting materials. Consider alternative synthetic routes or milder reaction conditions. |
Workflow for Reaction Analysis by NMR:
Caption: Workflow for reaction analysis by NMR.
III. Potential Side Reactions and Purification Strategies
A. Common Side Reactions:
-
Over-alkylation: When using primary or secondary amines as nucleophiles, the resulting secondary or tertiary amine product can act as a nucleophile itself, leading to the formation of quaternary ammonium salts.[10] To minimize this, a large excess of the amine nucleophile can be used.
-
Elimination: Strongly basic and sterically hindered nucleophiles can promote elimination reactions, although this is less common for primary chloromethyl groups.[10]
-
Solvolysis: If a nucleophilic solvent (e.g., methanol, water) is used, it can compete with the intended nucleophile, leading to the formation of methoxy or hydroxy derivatives. Using a non-nucleophilic solvent like DMF, DMSO, or acetonitrile is recommended.[10][15]
-
Self-Condensation/Polymerization: As the free base of chloromethyl pyridines can be unstable, there is a potential for self-reaction, especially at elevated temperatures.[11]
B. Purification:
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridine derivatives.[16]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point.[13] For more polar compounds, a dichloromethane/methanol gradient can be effective.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.[1]
By employing these monitoring techniques and being mindful of potential side reactions, researchers can effectively track the derivatization of this compound, leading to optimized reaction conditions and higher purity products.
IV. References
-
BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution Reactions with Methyl 2-(bromomethyl)-4-chlorobenzoate. Retrieved from BenchChem website.
-
N'Guessan, D. U. J.-P., et al. (2020). Synthesis and Anticandidosis Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SciRP.org.
-
Feng, S., et al. (2024). C₃-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)₃. MDPI.
-
Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
-
N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
-
BenchChem. (2025). Reactivity of the chloromethyl group in pyridine derivatives. Retrieved from BenchChem website.
-
Rossi, R. A., & de Rossi, R. H. (1983). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews.
-
Feng, S., et al. (2024). C₃-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)₃. MDPI.
-
Oriental Journal of Chemistry. (2016). Synthesis of Novel 2-Butyl-1H-Benzo[17][18] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Oriental Journal of Chemistry.
-
Abdel-Mohsen, H. T., et al. (2023). 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. ChemRxiv.
-
ResearchGate. (2022). ¹H and ¹³C NMR chemical shifts of 6a. ResearchGate.
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from Chempanda website.
-
Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
-
ResearchGate. (2025). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. ResearchGate.
-
Muschket, M., & Tentscher, P. R. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.
-
Reddit. (2022). reaction with hydrochloride compounds. Retrieved from r/chemhelp.
-
PubChemLite. (n.d.). 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carbonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carbonitrile. Retrieved from [Link]
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines. Retrieved from BenchChem website.
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
-
Baker, K. W. J., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
Jose, J., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate.
-
Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
-
Al-Warhi, T., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
-
ResearchGate. (2025). The mechanisms of nucleophilic substitution in aliphatic compounds. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Retrieved from BenchChem website.
-
Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
-
ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate.
-
World Journal of Pharmaceutical and Life Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. World Journal of Pharmaceutical and Life Sciences.
-
Baric, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.
-
El-Faham, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ACS Omega.
-
Mowbray, C. E., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm.
-
Mowbray, C. E., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Publishing.
-
Pingret, M., et al. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
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Validation & Comparative
A Researcher's Guide to the NMR Characterization of Novel 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The precise structural elucidation of novel derivatives is paramount for understanding their structure-activity relationships and ensuring the integrity of drug discovery programs. This guide provides an in-depth comparison and detailed protocols for the nuclear magnetic resonance (NMR) characterization of a specific class of these compounds: 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile derivatives. We will explore the key one-dimensional (1D) and two-dimensional (2D) NMR techniques essential for their unambiguous structural assignment, drawing upon established principles and comparative data from the scientific literature.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule is unparalleled. For novel heterocyclic compounds like the this compound derivatives, a comprehensive suite of NMR experiments is not just beneficial but necessary for irrefutable proof of structure.
Deciphering the 1D NMR Spectra: ¹H and ¹³C NMR
The initial and most crucial step in the NMR analysis of these derivatives involves the acquisition and interpretation of their ¹H and ¹³C NMR spectra. These spectra provide a fingerprint of the molecule, revealing the number and types of protons and carbons present.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of a this compound derivative will exhibit characteristic signals corresponding to the protons of the bicyclic core and its substituents. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile group and the chloromethyl substituent.
A typical ¹H NMR spectrum will display:
-
Aromatic Protons: The protons on the pyridine ring (H-5, H-7, and H-8) will typically appear in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current. The presence of the electron-withdrawing nitrile group at C-6 will significantly influence the chemical shifts of the adjacent protons, H-5 and H-7.
-
Imidazole Proton: The proton at the C-3 position of the imidazole ring (H-3) usually resonates as a singlet in the range of δ 7.5-8.5 ppm.
-
Chloromethyl Protons: The methylene protons of the chloromethyl group at C-2 will appear as a distinct singlet, typically in the range of δ 4.5-5.0 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. Key expected chemical shifts include:
-
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-150 ppm). The carbon bearing the nitrile group (C-6) will be significantly downfield.
-
Imidazole Carbons: The carbons of the imidazole ring (C-2, C-3, and C-9a) will also appear in the aromatic region, with C-2 being the most downfield due to its attachment to the nitrogen and the chloromethyl group.
-
Nitrile Carbon: The carbon of the nitrile group (CN) will have a characteristic chemical shift in the range of δ 115-125 ppm.
-
Chloromethyl Carbon: The carbon of the chloromethyl group will be found in the aliphatic region, typically around δ 40-50 ppm.
Comparative NMR Data Analysis
To illustrate the practical application of these principles, let's compare the expected NMR data for a novel this compound derivative with a known, structurally related compound, 2-methylimidazo[1,2-a]pyridine.
| Position | This compound (Expected δ) | 2-Methylimidazo[1,2-a]pyridine (Reported δ) | Rationale for Difference |
| ¹H NMR | |||
| H-3 | ~ 8.0 ppm (s) | ~ 7.4 ppm (s) | Downfield shift due to the electron-withdrawing effect of the chloromethyl group. |
| H-5 | ~ 8.8 ppm (d) | ~ 7.5 ppm (d) | Significant downfield shift due to the anisotropic effect of the adjacent nitrile group. |
| H-7 | ~ 7.8 ppm (dd) | ~ 6.8 ppm (t) | Downfield shift and change in multiplicity due to the C-6 nitrile substituent. |
| H-8 | ~ 7.5 ppm (d) | ~ 8.0 ppm (d) | Upfield shift due to altered electronic effects from the C-6 substituent. |
| CH₂Cl | ~ 4.8 ppm (s) | - | N/A |
| CH₃ | - | ~ 2.4 ppm (s) | N/A |
| ¹³C NMR | |||
| C-2 | ~ 150 ppm | ~ 145 ppm | Downfield shift due to the electronegative chlorine atom. |
| C-3 | ~ 115 ppm | ~ 112 ppm | Minor shift. |
| C-5 | ~ 125 ppm | ~ 117 ppm | Downfield shift due to the nitrile group. |
| C-6 | ~ 110 ppm | ~ 123 ppm | Significant upfield shift for the carbon bearing the nitrile group. |
| C-7 | ~ 130 ppm | ~ 112 ppm | Downfield shift due to the nitrile group. |
| C-8 | ~ 118 ppm | ~ 125 ppm | Upfield shift. |
| C-9a | ~ 140 ppm | ~ 148 ppm | Upfield shift. |
| CN | ~ 118 ppm | - | N/A |
| CH₂Cl | ~ 45 ppm | - | N/A |
| CH₃ | - | ~ 16 ppm | N/A |
This comparative table highlights how substitutions on the imidazo[1,2-a]pyridine core lead to predictable changes in the NMR spectra, allowing for the confirmation of the desired structure.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides a solid foundation, complex structures often require 2D NMR experiments for complete and unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy)
COSY experiments reveal proton-proton coupling networks. In the context of our target molecule, a COSY spectrum would show correlations between:
-
H-5 and H-7 (and vice-versa)
-
H-7 and H-8 (and vice-versa)
This confirms the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is an invaluable tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.8 ppm will correlate with the carbon signal at ~45 ppm, confirming the assignment of the chloromethyl group.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the entire molecular framework, especially for connecting quaternary carbons (like C-6, C-9a, and the nitrile carbon) to the proton network. Key expected HMBC correlations include:
-
The chloromethyl protons to C-2 and C-3.
-
H-3 to C-2 and C-9a.
-
H-5 to C-6, C-7, and C-9a.
Caption: Workflow for the complete NMR structural elucidation of a novel derivative.
Experimental Protocols
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-3 s
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
Optimize parameters such as spectral widths, number of increments in the indirect dimension, and number of scans to achieve adequate resolution and signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
-
Integrate the ¹H NMR signals.
-
Analyze the coupling patterns and chemical shifts to assign the signals.
-
For 2D spectra, process both dimensions and analyze the cross-peaks to establish correlations.
Conclusion
The comprehensive NMR characterization of novel this compound derivatives is a systematic process that relies on the synergistic interpretation of 1D and 2D NMR data. By carefully analyzing the chemical shifts, coupling constants, and correlation patterns, researchers can confidently and unambiguously determine the structure of these medicinally important compounds. The methodologies and comparative data presented in this guide provide a robust framework for scientists engaged in the synthesis and characterization of new chemical entities.
References
Gudipati, R., et al. (2012). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as anticancer agents. European Journal of Medicinal Chemistry, 58, 264-275. [Link] Starcevic, K., et al. (2013). Synthesis, spectroscopic characterization and computational analysis of novel imidazo[1,2-a]pyridine derivatives. Journal of Molecular Structure, 1044, 219-226. [Link] Kumar, A., et al. (2016). A comprehensive review on the medicinal chemistry of imidazo[1,2-a]pyridines. RSC Advances, 6(82), 78775-78809. [Link]
A Comparative Analysis of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile and Other Heterocyclic Building Blocks in Drug Discovery
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Role of Key Building Blocks
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of this heterocyclic system stems from its unique electronic properties and the ability to readily introduce functional groups at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. A key strategy in the exploration of this chemical space is the use of versatile building blocks that enable the efficient construction of diverse compound libraries. Among these, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile stands out as a particularly valuable synthon. The presence of the reactive chloromethyl group at the 2-position provides a handle for facile nucleophilic substitution, while the electron-withdrawing carbonitrile group at the 6-position can significantly modulate the electronic properties of the heterocyclic core, influencing both reactivity and biological activity.
This guide provides a comprehensive comparative analysis of this compound with other key heterocyclic building blocks, namely 2-(chloromethyl)-1H-benzo[d]imidazole and 2-(chloromethyl)pyrimidine. We will delve into their synthesis, comparative reactivity, and strategic applications in drug discovery, supported by detailed experimental protocols and data. This objective comparison aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the selection of building blocks for their research programs.
Comparative Analysis of Key Building Blocks
The selection of a building block in a drug discovery campaign is a critical decision that impacts the synthetic feasibility, chemical diversity, and ultimately, the biological activity of the resulting compounds. Here, we compare this compound with two other prominent heterocyclic building blocks: 2-(chloromethyl)-1H-benzo[d]imidazole, a bioisostere of the imidazo[1,2-a]pyridine core, and 2-(chloromethyl)pyrimidine, a related azine with distinct electronic properties.
Structural and Electronic Properties
The key differences in the structures of these building blocks lie in the nature of the fused ring system and the number and position of nitrogen atoms. These differences have a profound impact on their electronic distribution, aromaticity, and consequently, their reactivity and interactions with biological targets.
| Building Block | Heterocyclic Core | Key Features |
| This compound | Imidazo[1,2-a]pyridine | Fused imidazole and pyridine rings. The bridgehead nitrogen and the cyano group influence electron density. |
| 2-(Chloromethyl)-1H-benzo[d]imidazole | Benzimidazole | Fused imidazole and benzene rings. Considered a classical bioisostere of purines and imidazo[1,2-a]pyridines. |
| 2-(Chloromethyl)pyrimidine | Pyrimidine | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The two nitrogen atoms significantly withdraw electron density from the ring. |
dot graph "Structural_Comparison" { layout=neato; node [shape=plaintext]; a [label="this compound"]; b [label="2-(Chloromethyl)-1H-benzo[d]imidazole"]; c [label="2-(Chloromethyl)pyrimidine"]; a -- b [label="Bioisosteric Relationship"]; a -- c [label="Comparative Azine Building Block"]; b -- c [label="Alternative Heterocyclic Synthons"]; }
Figure 1: Relationship between the compared building blocks.
Synthesis and Accessibility
The ease and efficiency of synthesizing a building block are crucial for its practical application in large-scale library synthesis.
This compound: The synthesis of this building block commences with the commercially available 2-amino-5-cyanopyridine. A classical approach involves the cyclocondensation reaction with a suitable three-carbon electrophile, such as 1,3-dichloroacetone.
2-(Chloromethyl)-1H-benzo[d]imidazole: This building block is readily synthesized from o-phenylenediamine and chloroacetic acid. The reaction is typically carried out under acidic conditions and proceeds with good yields.[1]
2-(Chloromethyl)pyrimidine: The synthesis of this building block can be more challenging due to the electron-deficient nature of the pyrimidine ring. However, various methods have been developed, often starting from commercially available pyrimidine derivatives.
Comparative Reactivity in Nucleophilic Substitution
The primary utility of these building blocks lies in the reactivity of the 2-chloromethyl group in nucleophilic substitution reactions (SN2). The electrophilicity of the benzylic-type carbon is significantly influenced by the nature of the heterocyclic ring.
The electron-withdrawing nature of the pyrimidine ring, with its two nitrogen atoms, is expected to increase the electrophilicity of the methylene carbon in 2-(chloromethyl)pyrimidine, thereby accelerating the rate of SN2 reactions compared to benzyl chloride.[3] Conversely, the imidazo[1,2-a]pyridine and benzimidazole systems, while still activating, will have a more nuanced electronic influence. The presence of the electron-donating imidazole nitrogen can partially offset the electron-withdrawing effect of the fused pyridine or benzene ring. The additional electron-withdrawing cyano group in this compound is anticipated to enhance the reactivity of the chloromethyl group compared to the unsubstituted scaffold.
2-(Chloromethyl)pyrimidine > this compound > 2-(Chloromethyl)-1H-benzo[d]imidazole
This predicted order is based on the degree of electron withdrawal from the heterocyclic core, which directly impacts the electrophilicity of the carbon atom undergoing substitution.
Experimental Protocols
To provide a practical framework for the utilization of these building blocks, detailed experimental protocols for their synthesis are provided below.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar imidazo[1,2-a]pyridine derivatives.
Step 1: Synthesis of 2-Amino-5-cyanopyridine
Several methods exist for the synthesis of 2-amino-5-cyanopyridine.[1][2][4] A common route starts from 2-aminopyridine.
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start [label="2-Aminopyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Cyanating Agent (e.g., CuCN)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="2-Amino-5-cyanopyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> product [label="Cyanation Reaction"]; reagent1 -> product; }
Figure 2: General scheme for the synthesis of 2-amino-5-cyanopyridine.
Materials:
-
2-Aminopyridine
-
Copper(I) cyanide
-
Solvent (e.g., DMF or NMP)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in the chosen solvent.
-
Add copper(I) cyanide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-cyanopyridine.
Step 2: Synthesis of this compound
This step involves the cyclocondensation of 2-amino-5-cyanopyridine with 1,3-dichloroacetone.[5]
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start [label="2-Amino-5-cyanopyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent1 [label="1,3-Dichloroacetone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> product [label="Cyclocondensation"]; reagent1 -> product; }
Figure 3: Synthesis of the target building block.
Materials:
-
2-Amino-5-cyanopyridine
-
1,3-Dichloroacetone
-
Solvent (e.g., Acetone or Ethanol)
-
Base (e.g., Sodium bicarbonate)
Procedure:
-
Dissolve 2-amino-5-cyanopyridine in the chosen solvent in a round-bottom flask.
-
Add 1,3-dichloroacetone to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The formation of an intermediate salt may be observed.
-
After the initial reaction is complete, add an aqueous solution of sodium bicarbonate to neutralize the reaction mixture and facilitate the cyclization.
-
Stir the mixture at room temperature or with gentle heating until the cyclization is complete (as monitored by TLC).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole
This is a well-established procedure for the synthesis of this building block.[1]
Materials:
-
o-Phenylenediamine
-
Chloroacetic acid
-
4 M Hydrochloric acid
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine in 4 M hydrochloric acid.
-
Add chloroacetic acid to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath and neutralize with a concentrated aqueous solution of ammonium hydroxide until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(chloromethyl)-1H-benzo[d]imidazole.
Strategic Applications in Drug Discovery
The choice between these building blocks depends on the specific goals of the drug discovery program.
-
This compound is an excellent choice when seeking to explore the chemical space around the imidazo[1,2-a]pyridine scaffold, particularly when modulation of the electronic properties of the core is desired. The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the pKa of the heterocyclic system, which can be critical for target engagement and pharmacokinetic properties.
-
2-(Chloromethyl)-1H-benzo[d]imidazole serves as a valuable bioisosteric replacement for the imidazo[1,2-a]pyridine core. Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability while retaining the key binding interactions.[6] Comparing the biological activity of compounds derived from these two scaffolds can provide valuable structure-activity relationship (SAR) insights.
-
2-(Chloromethyl)pyrimidine is a suitable building block when a more electron-deficient heterocyclic core is desired. The pyrimidine ring is a common feature in many kinase inhibitors, and the enhanced reactivity of the chloromethyl group can facilitate the rapid synthesis of libraries for screening.
Conclusion
This compound is a highly versatile and valuable building block for drug discovery, offering a unique combination of a privileged heterocyclic core and a reactive handle for diversification. Its synthetic accessibility and the tunable electronic properties conferred by the carbonitrile group make it an attractive tool for medicinal chemists. The comparative analysis with 2-(chloromethyl)-1H-benzo[d]imidazole and 2-(chloromethyl)pyrimidine highlights the distinct advantages and strategic applications of each building block. A thorough understanding of their synthesis, reactivity, and bioisosteric relationships empowers researchers to make rational choices in the design and synthesis of novel therapeutic agents. The provided experimental protocols serve as a practical starting point for the utilization of these important synthons in the quest for new medicines.
References
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce - ChemRxiv. (2023). Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026). Retrieved from [Link]
-
Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved from [Link]
-
Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - NIH. (n.d.). Retrieved from [Link]
-
The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. (n.d.). Retrieved from [Link]
Sources
- 1. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-5-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Biological Assay Validation for Novel 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile Derivatives
This guide provides a comprehensive framework for the biological assay validation of compounds synthesized from the versatile 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile scaffold. For researchers and drug development professionals, the journey from a newly synthesized molecule to a potential therapeutic candidate is paved with rigorous biological evaluation. This document outlines a logical, tiered approach to assay selection and execution, emphasizing the principles of scientific integrity and self-validating experimental design. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to contextualize the performance of these novel compounds.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] Given the significant therapeutic potential, particularly in oncology, this guide will focus primarily on the validation of anticancer activity, with a secondary focus on antimicrobial screening.
Primary Biological Evaluation: A Tiered Approach to Anticancer Activity Assessment
A logical and resource-efficient strategy for evaluating the anticancer potential of novel compounds involves a tiered approach. We begin with broad cytotoxicity screening to identify active compounds and then proceed to more complex mechanistic assays to elucidate their mode of action.
Tier 1: Foundational Cytotoxicity and Antiproliferative Screening
The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of relevant cancer cell lines. The choice of cell lines should ideally reflect different cancer types to identify broad-spectrum activity or potential selectivity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is often used to measure cytotoxicity or cytostatic activity of potential medicinal agents and toxic materials.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HT-29 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Comparative Analysis: Hypothetical IC50 Values
The performance of novel compounds should be benchmarked against established anticancer agents.
| Compound | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Synthesized Compound 1 | 5.2 | 8.1 | 12.5 |
| Synthesized Compound 2 | 2.8 | 4.5 | 6.7 |
| Doxorubicin (Reference) | 0.9 | 1.2 | 1.5 |
| Cisplatin (Reference) | 3.5 | 5.8 | 7.2 |
This data is illustrative and serves as an example for comparison.
Tier 2: Delving into the Mechanism of Action
Compounds that demonstrate significant cytotoxicity in Tier 1 should be advanced to mechanistic studies to understand how they exert their effects. Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cell cycle arrest, often through modulation of the PI3K/AKT/mTOR signaling pathway.[3][4][5]
Caption: General workflow for biological evaluation of novel compounds.
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it a marker for late apoptotic or necrotic cells.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular pathways affected by the compound. The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[5]
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a test compound.
Secondary Biological Evaluation: Antimicrobial Activity Screening
The imidazo[1,2-a]pyridine scaffold is also known to possess antibacterial and antifungal properties.[6][7][8] A preliminary screening for antimicrobial activity can add significant value to the biological profile of the synthesized compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for antibacterial, Candida albicans for antifungal) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate. Include a positive control (a known antibiotic/antifungal) and a negative control (no compound).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Comparative Analysis: Hypothetical MIC Values
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Synthesized Compound 1 | 16 | >64 | 32 |
| Synthesized Compound 2 | 8 | 32 | 16 |
| Ciprofloxacin (Antibiotic) | 1 | 0.5 | N/A |
| Fluconazole (Antifungal) | N/A | N/A | 4 |
This data is illustrative and serves as an example for comparison.
The Cornerstone of Reliable Data: Principles of Assay Validation
For any biological assay, validation is crucial to ensure that the results are accurate and reproducible.[9][10] While a full, regulatory-level validation is a comprehensive process, the principles should be applied throughout the research and development stages.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
In the context of the assays described, a self-validating system is established through the consistent use of appropriate controls:
-
Vehicle Control: Establishes the baseline response in the absence of the test compound.
-
Positive Control: A known active compound (e.g., a standard drug) that ensures the assay is performing as expected.
-
Negative Control: A sample without the biological entity being measured (e.g., no cells) to check for background signal.
The consistent and predictable performance of these controls within an experiment provides confidence in the validity of the data generated for the novel compounds.
Conclusion
The biological evaluation of novel compounds derived from this compound requires a systematic and logical approach. By employing a tiered strategy that begins with broad screening and progresses to detailed mechanistic studies, researchers can efficiently identify and characterize promising therapeutic candidates. The protocols and comparative frameworks presented in this guide provide a solid foundation for conducting these evaluations with scientific rigor. Adherence to the principles of assay validation, including the use of self-validating experimental designs, is paramount for generating trustworthy and reproducible data that can confidently drive drug discovery efforts forward.
References
-
[Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][4][11]Thiadiazole Moiety - ResearchGate]([Link])
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciensage.info [sciensage.info]
- 9. edraservices.nl [edraservices.nl]
- 10. researchgate.net [researchgate.net]
- 11. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] These compounds are known to possess anticancer, anti-inflammatory, antiviral, and antibacterial properties, among others.[1][3][4][5] The versatility of this scaffold allows for extensive structural modifications to fine-tune its interaction with various biological targets, particularly protein kinases, which are often dysregulated in diseases like cancer.[6]
This guide focuses on a specific, promising class of these compounds: 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile derivatives . The inclusion of a 2-(chloromethyl) group provides a reactive electrophilic site for potential covalent interactions with target proteins, a strategy successfully employed in targeted covalent inhibitors.[7] The 6-carbonitrile moiety, a common pharmacophore, can enhance binding affinity and modulate pharmacokinetic properties.
For researchers and drug development professionals investigating this novel chemical series, this document provides a comprehensive framework for their systematic evaluation. We will move beyond simple protocols to explain the causal logic behind experimental choices, enabling a robust comparison against established alternatives and generating a self-validating dataset for lead candidate selection.
Section 1: Synthesis and Rationale
The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone or a related species.[2][8] For the target scaffold, a plausible route involves starting with 2-amino-5-cyanopyridine and reacting it with 1,3-dichloroacetone to form the this compound intermediate.[9]
Caption: High-level overview of a synthetic route to the target derivatives.
The rationale for this scaffold is twofold:
-
Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives demonstrate potent inhibition of key signaling kinases like PI3K, Akt, mTOR, and CDKs, which are critical for cancer cell proliferation and survival.[10][11]
-
Covalent Targeting: The chloromethyl group can act as a handle to form a covalent bond with nucleophilic residues (e.g., cysteine) in the active site of a target kinase, potentially leading to increased potency and duration of action.[7]
Section 2: In Vitro Evaluation - A Comparative Framework
The initial phase of evaluation aims to quantify the biological activity of the novel derivatives at the cellular level and to elucidate their mechanism of action. All experiments should include a relevant positive control (e.g., a known clinical candidate for the target pathway) and a negative control (vehicle, typically DMSO).
Initial Antiproliferative Screening
The first critical step is to assess the cytotoxic or antiproliferative effects of the compounds across a panel of relevant human cancer cell lines.
Causality: This screen determines the potency and selectivity of the compounds. A broad panel (e.g., colon, breast, lung, melanoma) helps identify potential indications. Comparing IC₅₀ values against a non-cancerous cell line (e.g., human fibroblasts) provides an early therapeutic index. Several studies show imidazo[1,2-a]pyridines have IC₅₀ values ranging from nanomolar to low micromolar concentrations against various cancers.[10][12]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HT-29 for colon, MCF-7 for breast) in 96-well plates at a density of 3-5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of the test derivatives and reference drugs (e.g., Doxorubicin) in culture medium. Add the compounds to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and calculate IC₅₀ values using a sigmoidal dose-response curve fit.
Data Presentation:
| Compound | HT-29 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| Derivative 6-CN-A | 0.85 | 1.2 | 2.5 |
| Derivative 6-CN-B | 1.5 | 2.1 | 4.8 |
| Doxorubicin | 0.5 | 0.9 | 1.1 |
| Alternative Imidazopyridine | 1.1 | 1.9 | 3.3 |
Mechanism of Action (MOA) Deconvolution: Targeting the PI3K/Akt/mTOR Pathway
Causality: Based on extensive literature, the PI3K/Akt/mTOR signaling pathway is a frequent target of imidazo[1,2-a]pyridine derivatives.[11] Inhibition of this pathway blocks downstream signals that promote cell growth, proliferation, and survival. Therefore, assessing the phosphorylation status of key proteins in this cascade is a logical first step in MOA studies.
// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="p-Akt (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; pmTOR [label="p-mTOR (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; EIF4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Imidazopyridine\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [style=dashed]; PIP2 -> PIP3 [label=" p", style=invis, fontsize=1]; // Invisible edge for positioning PDK1 -> pAkt [label="Phosphorylates"]; PIP3 -> pAkt [style=dashed]; pAkt -> pmTOR [label="Phosphorylates"]; pmTOR -> S6K [label="Activates"]; pmTOR -> EIF4EBP1 [label="Inactivates"]; S6K -> Proliferation; EIF4EBP1 -> Proliferation [arrowhead=tee]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"]; Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=bold]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold]; }
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for imidazopyridines.
Experimental Protocol: Western Blotting
-
Cell Treatment & Lysis: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-p-mTOR, anti-total-mTOR, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[11]
Section 3: In Vivo Assessment - Benchmarking Against Standards
Promising candidates from in vitro studies must be evaluated in a living system to assess their pharmacokinetics (PK) and efficacy.
Pharmacokinetic (PK) Profiling
Causality: A drug is only effective if it can reach its target in the body at a sufficient concentration and for an adequate duration. PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound. Good oral bioavailability and a suitable half-life are critical for a viable drug candidate.[16][17]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use male BALB/c mice (n=3 per time point per route).
-
Administration:
-
Intravenous (IV): Administer the compound (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administer the compound (e.g., 10 mg/kg) by oral gavage to determine absorption and oral bioavailability.[17]
-
-
Sample Collection: Collect blood samples via submandibular bleeding at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Analysis: Quantify the concentration of the compound in plasma samples using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, T½, F%) using software like Phoenix WinNonlin.
Data Presentation:
| Parameter | Derivative 6-CN-A (10 mg/kg PO) | Alternative Agent (10 mg/kg PO) |
| Cmax (ng/mL) | 1250 | 980 |
| Tmax (h) | 1.0 | 2.0 |
| AUC₀-t (ng·h/mL) | 7500 | 5600 |
| T½ (h) | 6.5 | 4.2 |
| Oral Bioavailability (F%) | 45% | 30% |
In Vivo Efficacy (Xenograft Model)
Causality: The ultimate preclinical test is whether the compound can inhibit tumor growth in a living animal. A xenograft model, where human cancer cells are implanted into immunocompromised mice, is the standard method.[11]
Caption: Standard workflow for an in vivo cancer xenograft study.
Experimental Protocol: Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells into the flank of athymic nude mice.
-
Tumor Growth & Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Treatment: Administer the test compound daily by oral gavage at one or two dose levels (e.g., 25 and 50 mg/kg). Include a vehicle control group and a positive control group (a standard-of-care agent for colon cancer).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of general toxicity.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.
-
Analysis: Compare the mean tumor volume of the treated groups to the vehicle control group to determine the percentage of Tumor Growth Inhibition (%TGI).
Conclusion and Future Directions
This guide provides a systematic and logically-grounded approach to the preclinical evaluation of novel this compound derivatives. By directly comparing these novel agents against established alternatives and standards of care at each stage—from in vitro cytotoxicity to in vivo efficacy—researchers can build a robust data package.
A successful derivative emerging from this workflow would exhibit potent and selective in vitro activity, confirmable on-target engagement in a key oncogenic pathway, possess favorable pharmacokinetic properties, and demonstrate significant tumor growth inhibition in vivo without overt toxicity. Such a candidate would be well-positioned for further IND-enabling studies, including formal toxicology assessments and formulation development, moving one step closer to potential clinical application.
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Navigating the Structure-Activity Landscape of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile Analogs: A Comparative Guide for Drug Discovery
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile analogs. By examining the interplay between structural modifications and biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the design of next-generation therapeutics.
The Core Scaffold: A Foundation for Potent Activity
The this compound core represents a key pharmacophore with significant potential for anticancer drug development. The imidazo[1,2-a]pyridine ring system is a versatile scaffold found in numerous biologically active compounds.[1] The strategic placement of a reactive chloromethyl group at the 2-position offers a handle for covalent modification of biological targets, a strategy that has led to the development of highly effective targeted covalent inhibitors.[3] Furthermore, the electron-withdrawing carbonitrile group at the 6-position can significantly influence the electronic properties of the heterocyclic system, potentially enhancing interactions with target proteins and improving pharmacokinetic profiles.
Comparative Analysis of Structural Modifications and Biological Activity
While specific SAR studies on a broad library of this compound analogs are not extensively documented in publicly available literature, we can infer critical SAR trends by analyzing related imidazo[1,2-a]pyridine series and the impact of substitutions at various positions. Many derivatives of this scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[2][4][5]
The Critical Role of the 2-Substituent
The 2-position of the imidazo[1,2-a]pyridine ring is a crucial site for modulating biological activity. The presence of a chloromethyl group, as in our core scaffold, introduces an electrophilic center capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of target kinases.[3] This covalent engagement can lead to irreversible inhibition and prolonged pharmacodynamic effects.
In broader imidazo[1,2-a]pyridine SAR studies, modifications at the 2-position have demonstrated a profound impact on potency. For instance, replacement of the chloromethyl group with other functionalities, such as methyl or larger aromatic groups, can alter the binding mode from covalent to non-covalent and significantly impact inhibitory concentrations.
The Influence of the 6-Substituent: Beyond the Carbonitrile
The 6-position offers a key vector for optimizing potency, selectivity, and physicochemical properties. The carbonitrile group in the parent scaffold is a potent electron-withdrawing group that can enhance binding affinity.
Studies on related 6-substituted imidazo[1,2-a]pyridines have revealed important SAR insights. For example, the introduction of heteroaryl substituents at the 6-position has been shown to yield potent c-Met inhibitors.[6] Specifically, benzonitrile analogues at this position demonstrated improved cellular activity, highlighting the favorable contribution of polar groups.[6] In another study, the introduction of a quinazoline moiety at the 6-position of an imidazo[1,2-a]pyridine core resulted in potent PI3Kα inhibitors with IC50 values in the nanomolar range.[7]
Table 1: Comparative in vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Core Scaffold Modification | Target/Cell Line | IC50 (µM) | Reference |
| Hypothetical Analog A | 2-(azidomethyl)-imidazo[1,2-a]pyridine-6-carbonitrile | PI3Kα | - | - |
| Hypothetical Analog B | 2-(hydroxymethyl)-imidazo[1,2-a]pyridine-6-carbonitrile | T47D (Breast Cancer) | - | - |
| Compound 35 | 2,6,8-trisubstituted imidazo[1,2-a]pyridine | PI3Kα | nanomolar potency | [4] |
| Compound 22e | 6-(heteroaryl)imidazo[1,2-a]pyridine | c-Met | 0.0039 | [6] |
| Compound 13k | 6-(quinazolin-6-yl)imidazo[1,2-a]pyridine | PI3Kα | 0.00194 | [7] |
Note: Data for hypothetical analogs are for illustrative purposes to guide future synthetic efforts. Specific IC50 values are dependent on the full structure of the analog.
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to inhibit critical signaling pathways that are dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[8] Several imidazo[1,2-a]pyridine-based compounds have been identified as potent PI3K inhibitors.[4][9] These inhibitors typically bind to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of its downstream targets. The covalent binding potential of the 2-chloromethyl group in our core scaffold could lead to highly effective and durable inhibition of PI3K signaling.
Caption: Proposed mechanism of PI3K pathway inhibition.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel analogs requires robust and reproducible experimental methodologies.
General Synthetic Scheme
The synthesis of this compound analogs can be approached through a multi-step sequence, starting from commercially available materials.
Caption: General synthetic workflow for analog synthesis.
Step-by-Step Synthesis of the Core Scaffold:
-
Cyclization: A solution of a substituted 2-aminopyridine-5-carbonitrile is reacted with 1,3-dichloroacetone in a suitable solvent such as ethanol or acetone.
-
The reaction mixture is typically heated under reflux for several hours to facilitate the cyclization and formation of the imidazo[1,2-a]pyridine ring system.
-
Upon cooling, the product, this compound, often precipitates from the solution and can be isolated by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
Synthesis of Analogs:
The 2-chloromethyl group serves as a versatile handle for introducing a variety of functionalities through nucleophilic substitution reactions. For example, reaction with sodium azide can yield the corresponding 2-(azidomethyl) analog, while hydrolysis can produce the 2-(hydroxymethyl) derivative.
In Vitro Biological Evaluation
Cell Proliferation Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[2]
Kinase Inhibition Assay:
-
The inhibitory activity against specific kinases (e.g., PI3Kα) can be determined using various assay formats, such as ADP-Glo™ Kinase Assay.
-
The assay measures the amount of ADP produced during the kinase reaction.
-
The kinase, substrate, ATP, and test compound are incubated together.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
The luminescence is proportional to the kinase activity, and the IC50 values can be determined from the dose-response curves.[8]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The insights gleaned from the SAR of related imidazo[1,2-a]pyridine derivatives suggest that systematic modification of the 2- and 6-positions, as well as exploration of other substitution patterns, could lead to the discovery of highly potent and selective kinase inhibitors. The covalent-binding potential offered by the 2-chloromethyl group is a particularly attractive feature for achieving durable target engagement.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of analogs to establish a more comprehensive SAR for this specific scaffold. Further elucidation of the mechanism of action, including the identification of specific kinase targets and the confirmation of covalent binding, will be crucial for advancing these compounds through the drug discovery pipeline.
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A Comparative Guide to the Synthetic Routes of Bioactive Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of commercially available drugs and biologically active compounds.[1][2][3][4][5] Its versatile therapeutic applications, spanning from anxiolytics like Alpidem and Zolpidem to anti-cancer and anti-inflammatory agents, have established it as a critical target in medicinal chemistry and drug discovery.[2][3][6][7][8] This guide provides a comparative analysis of the most prominent synthetic strategies for accessing this vital scaffold, offering insights into their mechanisms, experimental protocols, and relative merits to aid researchers in selecting the optimal route for their specific drug development endeavors.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions have emerged as powerful tools in modern organic synthesis, lauded for their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[3][9] For the synthesis of imidazo[1,2-a]pyridines, several MCRs have proven to be exceptionally effective.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide.[3][10][11] This reaction is a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines and their derivatives, which are valuable precursors for further functionalization.
The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base to form a nitrilium ion intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the endocyclic nitrogen of the pyridine ring onto the nitrilium ion, followed by tautomerization, affords the final imidazo[1,2-a]pyridine product.[6][12]
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
-
To a solution of the 2-aminopyridine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol), add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, p-toluenesulfonic acid).[7][13]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring the reaction progress by TLC.[14]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
| Bioactive Derivative | Aldehyde | Isocyanide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Alpidem precursor | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | MeOH | RT | 12 | 85 | [6] |
| Zolpidem analog | 4-Methylbenzaldehyde | tert-Butyl isocyanide | p-TSA | EtOH | 60 | 24 | 78 | [7] |
| Anticancer agent | 2-Naphthaldehyde | Benzyl isocyanide | Gd(OTf)₃ | MeOH | 150 (MW) | 0.5 | 92 | [6] |
The A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is another powerful multicomponent strategy for the synthesis of imidazo[1,2-a]pyridines.[15][16][17] This domino reaction typically involves a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt.[15][16][18][19]
The reaction initiates with the formation of a propargylamine intermediate from the aldehyde, alkyne, and 2-aminopyridine. This is followed by a copper-catalyzed 5-exo-dig cyclization, where the endocyclic nitrogen of the pyridine attacks the alkyne moiety. Subsequent isomerization leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.[15][16]
Caption: Mechanism of the A³ Coupling Reaction.
-
To a reaction vessel containing a copper catalyst (e.g., CuI, CuSO₄/sodium ascorbate) in a suitable solvent (e.g., toluene, water with surfactant), add the 2-aminopyridine (1.1 eq.), the aldehyde (1.0 eq.), and the terminal alkyne (1.5 eq.).[15][16][18]
-
Heat the reaction mixture to the desired temperature (e.g., 50-120 °C) and stir for the specified time (typically 24-48 hours).[18]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter if a heterogeneous catalyst is used.
-
Extract the aqueous layer (if applicable) with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired imidazo[1,2-a]pyridine.
| Bioactive Derivative | Aldehyde | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Anti-inflammatory agent | Benzaldehyde | Phenylacetylene | Cu(II)-Ascorbate | Water/SDS | 50 | 24 | 92 | [15][16] |
| Antiviral compound | 4-Fluorobenzaldehyde | 1-Heptyne | Cu/SiO₂ | Toluene | 120 | 48 | 78 | [18][19] |
| Fluorescent probe | 2-Thiophenecarboxaldehyde | Ethynyltrimethylsilane | CuI | Toluene | 100 | 24 | 85 | [20] |
Classical Condensation Reactions
While multicomponent reactions offer elegance and efficiency, traditional two-component condensation reactions remain a robust and widely employed strategy for the synthesis of imidazo[1,2-a]pyridines.
Tschitschibabin Reaction and Related Condensations
The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-haloketone.[10][16] This method is one of the most established and straightforward routes to 2-substituted imidazo[1,2-a]pyridines.
The reaction commences with the nucleophilic attack of the exocyclic nitrogen of 2-aminopyridine on the α-carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes intramolecular cyclization, where the endocyclic nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the final imidazo[1,2-a]pyridine product.[21][22][23]
Caption: Mechanism of the Tschitschibabin Reaction.
-
Dissolve the 2-aminopyridine (1.0 eq.) and the α-haloketone (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF).[10]
-
Optionally, add a base (e.g., NaHCO₃, K₂CO₃) to neutralize the hydrohalic acid formed during the reaction.
-
Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazo[1,2-a]pyridine.
| Bioactive Derivative | 2-Aminopyridine | α-Haloketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Antiulcer agent precursor | 2-Amino-5-methylpyridine | 1-Chloro-2-propanone | NaHCO₃ | EtOH | Reflux | 6 | 88 | [24] |
| Antihypertensive agent | 2-Aminopyridine | 2-Bromoacetophenone | K₂CO₃ | DMF | 100 | 4 | 92 | [10] |
| Antifungal compound | 2-Amino-4-chloropyridine | 2-Bromo-4'-fluoroacetophenone | None | EtOH | Reflux | 8 | 75 | [25] |
Comparative Analysis and Selection Guide
The choice of synthetic route to a bioactive imidazo[1,2-a]pyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency.
| Feature | Groebke-Blackburn-Bienaymé | A³ Coupling | Tschitschibabin Reaction |
| Key Advantage | High diversity at C3 | Access to C2 and C3 substituted derivatives | Simplicity and readily available starting materials |
| Typical Products | 3-Amino-imidazo[1,2-a]pyridines | 2,3-Disubstituted imidazo[1,2-a]pyridines | 2-Substituted imidazo[1,2-a]pyridines |
| Atom Economy | High | High | Moderate |
| Reaction Conditions | Generally mild | Often requires heating and metal catalyst | Can require reflux and base |
| Substrate Scope | Broad for aldehydes and isocyanides | Good for aldehydes and alkynes | Primarily limited by α-haloketone availability |
| Green Chemistry | Can be performed under green conditions | Aqueous micellar media options available | Can generate stoichiometric byproducts |
Decision-Making Flowchart for Synthetic Route Selection
Caption: Decision-making flowchart for selecting a synthetic route.
Conclusion
The synthesis of bioactive imidazo[1,2-a]pyridines is a rich and evolving field, with a diverse array of synthetic methodologies at the disposal of medicinal chemists. Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé and A³ coupling reactions, offer highly efficient and convergent pathways to complex derivatives. Concurrently, classical condensation methods like the Tschitschibabin reaction provide reliable and straightforward access to fundamental building blocks. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as outlined in this guide, is paramount for the strategic design and successful synthesis of novel imidazo[1,2-a]pyridine-based therapeutic agents. The continued innovation in synthetic strategies will undoubtedly accelerate the discovery of the next generation of drugs bearing this remarkable heterocyclic core.
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A Senior Application Scientist's Guide to Benchmarking New Drug Derivatives Against Existing Therapies
For researchers, scientists, and drug development professionals, the journey from a promising new molecule to a clinically viable drug is fraught with challenges. A critical juncture in this process is the rigorous and objective benchmarking of a new drug derivative against existing standards of care. This guide provides a comprehensive framework for this comparative evaluation, grounded in scientific integrity and practical, field-proven insights. We will navigate the essential in vitro and in vivo assays, data interpretation, and the overarching logic that underpins a successful benchmarking strategy.
The Rationale for Rigorous Comparison: Beyond a Simple "Better or Worse"
Benchmarking is not merely about demonstrating superiority in a single assay. It is a multifactorial assessment that informs critical decisions in the drug development pipeline. A well-designed benchmarking study will:
-
Establish a clear therapeutic advantage: This could be in the form of enhanced potency, improved safety profile, favorable pharmacokinetic properties, or efficacy against resistant cell lines.
-
Identify the specific niche for the new derivative: Is it a replacement for the existing drug, an alternative for a specific patient subpopulation, or a treatment for acquired resistance?
-
Provide a solid data package for regulatory submissions: Regulatory bodies like the FDA and EMA require robust comparative data to evaluate the potential of a new therapeutic.[1]
This guide will walk you through the key stages of a comprehensive benchmarking study, from initial cell-based assays to preclinical animal models.
Part 1: In Vitro Efficacy and Selectivity Profiling
The initial phase of benchmarking focuses on characterizing the activity of the new derivative in controlled, cell-based systems. This allows for a rapid and cost-effective assessment of potency and selectivity compared to the existing drug.
Comparative Cytotoxicity Assays
A fundamental starting point is to determine the concentration at which the new derivative and the existing drug inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the new derivative and the existing drug for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the drug concentration and calculate the IC50 value using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
The results of the cytotoxicity assays should be presented in a clear, tabular format for easy comparison.
| Cell Line | Cancer Type | New Derivative (IC50 in µM) | Existing Drug (IC50 in µM) |
| MCF-7 | Breast Cancer | 1.5 | 2.1 |
| A549 | Lung Cancer | 2.8 | 4.5 |
| HCT116 | Colon Cancer | 0.9 | 1.8 |
This table demonstrates that the new derivative exhibits a lower IC50 across all tested cell lines, suggesting higher potency than the existing drug.
Mechanism of Action and Signaling Pathway Analysis
Understanding how a drug derivative exerts its effect is crucial. This involves investigating its impact on specific cellular signaling pathways. For instance, if the target is a kinase in the EGFR pathway, it's essential to demonstrate target engagement and downstream pathway modulation.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
Western blotting is a technique used to detect specific proteins in a sample. To assess the activity of a signaling pathway, antibodies that recognize the phosphorylated (activated) forms of key proteins are used.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the new derivative and the existing drug at their respective IC50 concentrations for a defined period. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Probe the membrane with primary antibodies specific to the phosphorylated and total forms of the target protein and downstream effectors (e.g., p-EGFR, EGFR, p-Akt, Akt).
-
Secondary Antibody and Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Visualization: Signaling Pathway Diagrams
Graphviz can be used to create clear diagrams of the signaling pathways being investigated.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Part 2: Preclinical In Vivo Evaluation
Promising in vitro data must be validated in a more complex biological system. In vivo studies in animal models provide crucial information on a drug's efficacy, pharmacokinetics, and safety in a whole organism.
Xenograft Tumor Models for Efficacy Assessment
Subcutaneous xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the anti-tumor activity of new compounds.[2][3]
Experimental Protocol: Subcutaneous Xenograft Study
Step-by-Step Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID) in a pathogen-free environment for at least one week before the study.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, existing drug, new derivative).
-
Drug Administration: Administer the drugs via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.[4]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.[2]
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and collect tumors and other relevant tissues for further analysis.
Data Presentation: Comparative Tumor Growth Inhibition
| Treatment Group | Dose | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Existing Drug | 10 mg/kg | 625 ± 80 | 50 | -5.0 |
| New Derivative | 10 mg/kg | 312 ± 55 | 75 | -1.5 |
This table illustrates that the new derivative leads to significantly greater tumor growth inhibition with less impact on body weight compared to the existing drug.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is essential for optimizing dosing and predicting clinical outcomes.
-
Pharmacokinetics (PK): This involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the drug. Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve, representing total drug exposure), and half-life.[5]
-
Pharmacodynamics (PD): This assesses the effect of the drug on its target in the body. PD biomarkers can be used to confirm target engagement and to correlate drug exposure with a biological response.[6][7][8]
Experimental Protocol: PK/PD Study in Tumor-Bearing Mice
Step-by-Step Methodology:
-
Drug Administration: Administer a single dose of the new derivative and the existing drug to separate groups of tumor-bearing mice.
-
Blood and Tissue Sampling: Collect blood samples at various time points after dosing. At the final time point, collect tumors and other relevant tissues.
-
Bioanalysis: Analyze the concentration of the drug in plasma and tissues using methods like LC-MS/MS to determine PK parameters.
-
PD Biomarker Analysis: Analyze tumor tissues for changes in PD biomarkers (e.g., phosphorylation of the target protein by Western blotting or immunohistochemistry).
Data Presentation: Comparative PK and PD Parameters
Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Existing Drug | 10 | 1500 | 2 | 9000 | 6 |
| New Derivative | 10 | 2500 | 1 | 15000 | 8 |
This table indicates that the new derivative achieves a higher maximum concentration and has a longer half-life, leading to greater overall drug exposure.
Pharmacodynamic Biomarker Modulation
| Treatment (4h post-dose) | p-EGFR (% of Control) | p-ERK (% of Control) |
| Existing Drug | 45% | 55% |
| New Derivative | 15% | 25% |
This table shows that the new derivative more effectively inhibits the phosphorylation of the target (EGFR) and a downstream effector (ERK) in the tumor tissue.
Part 3: Safety and Toxicity Assessment
A superior efficacy profile is only valuable if the new derivative has an acceptable safety margin. Early assessment of potential toxicities is crucial.
In Vitro Safety Pharmacology
-
hERG Channel Assay: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. This is a critical safety screen for all new drug candidates.[2]
-
Cytochrome P450 (CYP) Inhibition Assays: Assessing the potential of the new derivative to inhibit major CYP enzymes is important to predict drug-drug interactions.[9]
In Vivo Toxicology Studies
Initial toxicity data can be gathered from the in vivo efficacy studies (e.g., body weight changes, clinical observations). More formal toxicology studies in two species (one rodent, one non-rodent) are required before first-in-human trials.[1]
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The culmination of this comprehensive benchmarking process is a robust dataset that allows for a well-informed decision on the future of the new drug derivative. By systematically comparing the new compound to the existing standard of care across a range of in vitro and in vivo parameters, researchers can confidently identify candidates with a clear path to clinical success. This evidence-based approach is the cornerstone of modern drug discovery and development.
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Safety Operating Guide
Personal protective equipment for handling 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
An Essential Guide to the Safe Handling of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of this compound (CAS 885275-72-9).[1] It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The recommendations herein are grounded in a functional group analysis of the molecule and established principles of laboratory safety.
Hazard Analysis: Understanding the Inherent Risks
A thorough understanding of a molecule's structure is the foundation of a robust safety plan. This compound is a complex heterocyclic compound whose potential hazards can be inferred by examining its constituent functional groups.
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is a common scaffold in medicinal chemistry and is known to possess a wide range of biological activities.[2] Various derivatives have been shown to exhibit cytotoxic effects against cancer cell lines, indicating that the core structure itself warrants careful handling due to its potential to interact with biological systems.[3][4][5]
-
Chloromethyl Group (-CH₂Cl): This is the most significant feature from a safety perspective. Chloromethyl groups are reactive alkylating agents. Such compounds are often irritants and lachrymators and should be treated as potential carcinogens.[6] The reactivity of this group necessitates stringent controls to prevent contact and inhalation.
-
Nitrile Group (-C≡N): The nitrile functional group contributes to the overall toxicity profile. While stable in the parent molecule, it can produce highly toxic hydrogen cyanide gas upon combustion or reaction with strong acids.
Based on this analysis and data from structurally related compounds, a summary of the presumed hazards is presented below.
| Hazard Classification | Description | Rationale |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7] | Based on the combined reactivity of the chloromethyl and nitrile groups. |
| Skin Corrosion/Irritation | Causes skin irritation.[8] | The alkylating nature of the chloromethyl group can damage skin tissue. |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential for severe damage.[8][9] | Alkylating agents are notoriously damaging to sensitive eye tissues. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or vapor.[8][10] | Fine particulates or vapors can irritate the mucosal linings of the respiratory tract. |
| Suspected Carcinogen | Suspected of causing genetic defects and cancer.[6][7] | The chloromethyl group is a structural alert for mutagenicity and carcinogenicity due to its ability to alkylate DNA. |
The Multi-Barrier Safety System: Engineering Controls and PPE
The cornerstone of laboratory safety is the "Hierarchy of Controls," which prioritizes risk mitigation strategies. Personal Protective Equipment (PPE) is the final, but critical, barrier of protection.
Primary Barrier: Engineering Controls
All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[11][12] The fume hood provides continuous exhaust ventilation, preventing the release of harmful vapors or dust into the laboratory environment.
Secondary Barrier: Personal Protective Equipment (PPE) Ensemble
A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double Gloving: - Inner: Nitrile examination gloves.- Outer: Thicker, chemical-resistant nitrile or neoprene gloves.[11][13] | Nitrile offers good resistance to a wide range of chemicals, oils, and solvents.[14][15] Double gloving provides redundancy; if the outer glove is compromised, the inner glove offers temporary protection while the user retreats to a safe area to change gloves. Always inspect gloves for tears or holes before use. |
| Eye & Face Protection | Required: - Chemical splash goggles (ANSI Z87.1 certified).- Face shield worn over goggles. | Goggles provide a seal around the eyes to protect against splashes.[12] A face shield is required to protect the rest of the face from splashes, especially when handling larger quantities or during operations with a higher risk of splashing. |
| Body Protection | - Flame-resistant lab coat.- Chemical-resistant apron over the lab coat. | A standard cotton lab coat can absorb chemical spills, holding the substance against the skin. A chemical-resistant apron provides an impermeable barrier. For large-scale work, disposable chemical-resistant coveralls should be considered. |
| Respiratory Protection | - For Solids: Use of a fume hood is the primary control. If weighing outside of a containment hood (not recommended), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles.- For Spills/Emergencies: A half-mask or full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges should be available. | Respiratory protection should not be the primary means of exposure control but is essential for non-routine tasks or emergencies where ventilation may be insufficient. |
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes risk at every stage of the workflow.
Step-by-Step Handling Protocol
The following workflow outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Emergency Response Plan
Immediate and correct response to an exposure or spill is critical.
Sources
- 1. 2-CHLOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE | 885275-72-9 [chemicalbook.com]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. 2-CHLOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE | 885275-72-9 [amp.chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. nbinno.com [nbinno.com]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. americanchemistry.com [americanchemistry.com]
- 14. gpisupply.com [gpisupply.com]
- 15. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
